Technical Documentation Center

1-Diphenylmethyl-2-methyl-3-azetidone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Diphenylmethyl-2-methyl-3-azetidone
  • CAS: 959062-84-1

Core Science & Biosynthesis

Foundational

Synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone: An In-Depth Mechanistic & Procedural Guide

Executive Rationale & Retrosynthetic Architecture The structural complexity of 1-diphenylmethyl-2-methyl-3-azetidone (also known as 1-benzhydryl-2-methylazetidin-3-one, CAS 959062-84-1) presents unique synthetic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Retrosynthetic Architecture

The structural complexity of 1-diphenylmethyl-2-methyl-3-azetidone (also known as 1-benzhydryl-2-methylazetidin-3-one, CAS 959062-84-1) presents unique synthetic challenges. The presence of a highly strained, four-membered nitrogenous ring with an electrophilic ketone and a sterically demanding benzhydryl (diphenylmethyl) protecting group renders the system highly susceptible to ring-opening degradation under standard acidic, basic, or thermal duress.

As an intermediate utilized heavily in the generation of bio-active scaffolds—ranging from novel antibiotics to CNS-modulating agents—its synthesis must prioritize high fidelity, scalability, and, critically, control over the


-stereocenter. Rather than attempting a difficult de novo cyclization of a methylated precursor, the most reliable and highest-yielding pathway relies on late-stage, auxiliary-directed 

-alkylation of a pre-formed azetidinone core.

This guide details the end-to-end synthetic pipeline relying on three key phases:

  • Ring Construction: Condensation of diphenylmethanamine with epichlorohydrin.

  • Mild Oxidation: Conversion of the azetidinol to the azetidinone utilizing a Parikh-Doering-type manifold to prevent ring fracture.

  • Stereocontrolled

    
    -Alkylation:  Metalation of a chiral SAMP-hydrazone intermediate to install the C2-methyl group with high enantiomeric purity.
    

SynthesisPathway SM Diphenylmethanamine + Epichlorohydrin Azetidinol 1-Benzhydrylazetidin-3-ol (Nucleophilic Cyclization) SM->Azetidinol MeOH, Reflux 3 Days Azetidinone 1-Benzhydrylazetidin-3-one (Mild SO3-Py Oxidation) Azetidinol->Azetidinone SO3-Pyridine, Et3N DMF, 50°C Hydrazone SAMP-Hydrazone Intermediate (Chiral Auxiliary Installation) Azetidinone->Hydrazone SAMP, 90°C Neat, 16h Lithiated Lithiated Azaenolate (Cryogenic n-BuLi Deprotonation) Hydrazone->Lithiated n-BuLi, THF -78°C, 2h Target 1-Diphenylmethyl-2-methyl-3-azetidone (MeI Alkylation & Hydrolysis) Lithiated->Target 1. MeI 2. Oxalic Acid

Caption: Retrosynthetic and forward workflow for the stereoselective synthesis of 1-diphenylmethyl-2-methyl-3-azetidone.

Precursor Synthesis: Establishing the Strained Core

The synthesis of the unmethylated core must be executed with high atom economy to minimize downstream impurities. The reaction leverages1[1], optimizing the stoichiometry to force the dual nucleophilic attack of the primary amine on the halohydrin.

Protocol 1: One-Pot Synthesis of 1-Benzhydrylazetidin-3-ol

Mechanism & Causality: Diphenylmethanamine acts as a bis-nucleophile. The initial attack opens the epoxide ring of epichlorohydrin, yielding a chlorohydrin intermediate. Extended reflux drives the kinetically less favorable 4-endo-tet cyclization, displacing the chloride and forming the strained azetidine ring.

  • Initiation: Dissolve diphenylmethanamine (1.0 eq) and epichlorohydrin (1.05 eq) in anhydrous Methanol.

  • Cyclization: Stir at ambient temperature for 72 hours to allow complete epoxide ring-opening, followed by refluxing at 65°C for an additional 72 hours to force the ring closure.

  • Isolation: Concentrate the methanolic solution and crystallize the product as an HCl salt using ethereal HCl. Break the salt with aqueous Na2CO3 to isolate the free base.

  • Self-Validating Checkpoint:

    • Analytical: The disappearance of epoxide protons (~2.7–3.1 ppm) in

      
      H-NMR and the appearance of a symmetrical azetidine multiplet at 3.5–4.0 ppm dictate reaction completion. If acyclic impurities remain, cyclization heat transfer was insufficient.
      
Protocol 2: Oxidation to 1-Benzhydrylazetidin-3-one

Mechanism & Causality: Standard Jones or Swern conditions can sometimes lead to localized exotherms that degrade the 4-membered ring. Utilizing a sulfur trioxide-pyridine complex (


) provides a highly controlled, mild oxidation2[2]. The base (triethylamine) facilitates the abstraction of the 

-proton without inducing aldol-type self-condensation.
  • Reagent Preparation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (3.5 eq) in DMF, slowly add

    
     complex (1.5 eq) dissolved in DMF.
    
  • Oxidation: Maintain the reaction at 50°C for exactly 30 minutes. Extended heating invites ring expansion or polymerization.

  • Quench & Recovery: Pour the reaction into ice water. Extract with ethyl acetate, wash extensively with brine to remove DMF, and treat the organic layer with activated carbon to remove colored oxidized byproducts.

  • Self-Validating Checkpoint:

    • FTIR Validation: Look for the complete disappearance of the broad O-H stretch (~3300 cm

      
      ) and the emergence of a highly characteristic, strained ketone C=O stretch at ~1770 cm
      
      
      
      . (Note: 4-membered ring ketones absorb at higher wavenumbers than standard ketones).

Late-Stage Enantioselective -Alkylation

Direct alkylation of azetidin-3-ones is notoriously poor-yielding due to competing O-alkylation and enolate instability. Converting the ketone to a chiral SAMP ((S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine) hydrazone elegantly bypasses these issues. The auxiliary rigidly coordinates the lithium ion during deprotonation, providing absolute facial selectivity for the incoming methyl iodide3[3].

Protocol 3: Asymmetric -Methylation via SAMP Hydrazone

Mechanism & Causality: Lithiation of the SAMP hydrazone with n-BuLi generates a rigid azaenolate. The methoxymethyl ether of the SAMP auxiliary chelates the lithium, forming a complex that blocks one face of the azetidine ring. Subsequent


 attack by methyl iodide occurs strictly from the unhindered face.
  • Hydrazone Formation: Add (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine (1.0 eq) dropwise to 1-benzhydrylazetidin-3-one (1.2 eq). Heat the neat mixture to 90°C for 16 hours. Remove excess ketone via flash chromatography to isolate the chiral hydrazone.

  • Cryogenic Lithiation: Dissolve the hydrazone in anhydrous THF (0.1 M concentration) under an inert

    
     atmosphere. Cool the system to -78°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq).
    
    • Critical Validation Check: The solution must undergo a rapid chromic shift (typically deep yellow/orange), confirming kinetic azaenolate formation. If the solution remains clear, trace moisture has quenched the base; the batch must be aborted.

  • Electrophilic Trapping: Stir at -78°C for 2 hours to ensure complete deprotonation, then introduce Methyl Iodide (MeI, 1.2 eq) via a syringe. Stir for 2 hours at -78°C before allowing the system to warm to room temperature over 18 hours.

  • Mild Hydrolysis: Quench the reaction with saturated aqueous oxalic acid. Stir vigorously for 20 hours.

    • Causality of Acid Choice: Mineral acids (HCl,

      
      ) will hydrolyze the strained azetidine ring. Oxalic acid provides the precise pKa needed to cleave the hydrazone 
      
      
      
      bond without destroying the target heterocycle.
  • Final Isolation: Dilute with diethyl ether, separate the layers, basify the aqueous layer cautiously, and extract the pure 1-diphenylmethyl-2-methyl-3-azetidone.

Quantitative Data & Optimization Metrics

Adhering strictly to stoichiometric bounds is required to minimize over-alkylation (e.g., di-methylation at C2 and C4) and to limit starting material carryover.

Table 1: Process Parameters & Expected Yields
Reaction StageCritical ReagentTime/TempExpected YieldPurity / ee Target
1. Cyclization Epichlorohydrin (1.05 eq)72h RT, then 72h 65°C75 - 80%>99.0% (HPLC)
2. Oxidation

(1.5 eq)
30 min, 50°C85 - 90%>98.0% (GC-MS)
3. Aux. Binding SAMP auxiliary (1.0 eq)16h, 90°C (Neat)QuantitativeN/A
4. Alkylation n-BuLi (1.1 eq), MeI (1.2 eq)2h at -78°C, 18h RT50 - 74% (over 2 steps)Up to 85% ee
Table 2: Analytical Self-Validation Fingerprints
Intermediate / TargetAnalytical TechniqueCritical Validation Marker
1-Benzhydrylazetidin-3-ol

H-NMR (

)
Symmetrical azetidine protons; multiplet at 3.5–4.0 ppm
1-Benzhydrylazetidin-3-one FTIR SpectroscopySharp, strong signal at ~1770 cm

(Strained C=O)
Azaenolate Intermediate Visual / Reaction MonitorInstantaneous deep color generation upon n-BuLi addition
1-Diphenylmethyl-2-methyl-3-azetidone LC-MS & Chiral HPLC

[M+H]

= 252.33; resolution of (2R)/(2S) peaks

References

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

A Methodological Guide to the Structural Elucidation of 1-Diphenylmethyl-2-methyl-3-azetidone

Abstract: This technical guide provides a comprehensive framework for the structural analysis and confirmation of 1-Diphenylmethyl-2-methyl-3-azetidone, a substituted β-lactam. The azetidinone core is a critical pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the structural analysis and confirmation of 1-Diphenylmethyl-2-methyl-3-azetidone, a substituted β-lactam. The azetidinone core is a critical pharmacophore in numerous antibiotics, making the precise characterization of its derivatives essential for drug discovery and development.[1][2] While direct experimental data for this specific molecule is not extensively published, this document outlines a robust, multi-technique workflow designed for its unambiguous characterization. We will detail a plausible synthetic route, predict the expected outcomes from advanced spectroscopic techniques (NMR, IR, and MS), and describe the definitive conformational analysis by X-ray crystallography. This guide is intended for researchers and scientists in medicinal chemistry and materials science, providing both the theoretical basis and practical protocols for validating novel β-lactam structures.

Introduction to the Target Molecule and Analytical Strategy

The target of our analysis, 1-Diphenylmethyl-2-methyl-3-azetidone, belongs to the β-lactam family of heterocyclic compounds. These molecules are defined by a four-membered ring containing a nitrogen atom and a carbonyl group adjacent to it. The inherent ring strain of this moiety imparts unique chemical reactivity, which is famously harnessed in β-lactam antibiotics like penicillins and cephalosporins to inhibit bacterial cell wall synthesis.[1][2]

The structure of 1-Diphenylmethyl-2-methyl-3-azetidone incorporates several key features that must be individually and collectively verified:

  • Azetidin-3-one Ring: A less common isomer of the more studied azetidin-2-ones (the classic β-lactam structure), with the carbonyl at the 3-position.

  • N-Substituent: A bulky 1-Diphenylmethyl (benzhydryl) group attached to the ring nitrogen.

  • C2-Substituent: A methyl group at the carbon adjacent to the nitrogen.

Given the potential for isomerism and the subtleties of the strained ring system, a single analytical technique is insufficient for complete structural proof. Our strategy is therefore based on an integrated workflow that combines synthesis with a suite of orthogonal analytical methods, each providing a unique piece of the structural puzzle.

Proposed Synthetic Pathway: Staudinger [2+2] Cycloaddition

To perform a structural analysis, the molecule must first be synthesized. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains one of the most versatile and widely adopted methods for constructing the β-lactam ring.[3][4] We propose a logical two-step approach to access the target compound.

Rationale for Selection: The Staudinger cycloaddition is a robust reaction with a well-understood mechanism, making it a reliable choice for forming the strained four-membered ring. The choice of precursors is dictated by the desired substituents on the final azetidinone ring.

Experimental Protocol: Synthesis
  • Imine Formation (Precursor 1):

    • To a solution of N-benzhydrylethanamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a dehydrating agent such as anhydrous magnesium sulfate.

    • Slowly add chloroacetyl chloride (1.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction for the disappearance of the starting amine via Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture and concentrate the solvent under reduced pressure to yield the imine precursor.

  • Azetidinone Formation ([2+2] Cycloaddition):

    • Dissolve the resulting chloroacetamide precursor from the previous step in an anhydrous, aprotic solvent like 1,4-dioxane.

    • Add triethylamine (2.5 equivalents) dropwise to the solution at room temperature. This in-situ generates the ketene and facilitates the cyclization.

    • Heat the reaction mixture to reflux (approx. 100 °C) for 4-6 hours, monitoring progress by TLC.

    • After cooling, the triethylamine hydrochloride salt will precipitate and can be removed by filtration.

    • The filtrate is concentrated in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the pure 1-Diphenylmethyl-2-methyl-3-azetidone.

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: [2+2] Cycloaddition N-Benzhydrylethanamine N-Benzhydrylethanamine Precursor N-Benzhydryl-N-ethyl-2-chloroacetamide N-Benzhydrylethanamine->Precursor DCM, 0°C to RT Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Precursor Azetidinone 1-Diphenylmethyl-2-methyl-3-azetidone Precursor->Azetidinone 1,4-Dioxane, Et3N, Reflux Triethylamine Triethylamine Triethylamine->Azetidinone

Caption: Proposed two-step synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone.

Spectroscopic Characterization Framework

With the compound synthesized, the next phase is a thorough spectroscopic investigation to verify its covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for unambiguous assignment.

Rationale for Selection: NMR provides atom-level structural information. ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR identifies all unique carbon environments (especially the key carbonyl), and 2D techniques like COSY and HSQC definitively link proton and carbon signals, validating the overall atomic framework.[5]

Predicted NMR Data (in CDCl₃)

Assignment Predicted ¹H Shift (δ ppm) Predicted Multiplicity Predicted ¹³C Shift (δ ppm) Rationale & Notes
Aromatic-H 7.20 - 7.45Multiplet (m)127 - 142Protons of the two phenyl rings. Multiple overlapping signals are expected.
Diphenylmethyl-CH ~5.0Singlet (s)~70The methine proton of the benzhydryl group. Its signal confirms the link to the nitrogen.
Azetidinone-H (C4) ~3.8 - 4.2Doublet of Doublets (dd)~55Protons on the carbon adjacent to the carbonyl. They will be split by the C2 proton.
Azetidinone-H (C2) ~3.5 - 3.9Quartet (q)~65The proton at the C2 position, split by the C4 protons and the C2-methyl protons.
Methyl-H (C2) ~1.3Doublet (d)~15The methyl group protons, split by the adjacent C2 proton.
Carbonyl-C (C3) N/AN/A>200The ketone carbonyl carbon is highly deshielded and a key diagnostic signal for a 3-azetidinone.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their vibrational frequencies.

Rationale for Selection: The primary diagnostic value of IR is the confirmation of the carbonyl group, particularly the highly strained β-lactam carbonyl, which appears at a characteristic high frequency.[6]

Predicted IR Absorptions

Frequency (cm⁻¹) Vibration Type Intensity Significance
~1750-1780 C=O Stretch (Ketone) Strong This is the most critical peak. The high frequency is characteristic of a carbonyl within a strained four-membered ring, confirming the azetidinone core.
3030-3080 sp² C-H Stretch Medium Aromatic C-H bonds of the diphenylmethyl group.
2850-2960 sp³ C-H Stretch Medium Aliphatic C-H bonds in the methyl and azetidinone ring.
1450-1600 C=C Stretch Medium-Weak Aromatic ring skeletal vibrations.
~1150-1250 C-N Stretch Medium Carbon-Nitrogen bond of the azetidinone ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure.

Rationale for Selection: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition, providing a precise molecular formula that serves as a fundamental check on the compound's identity.[7][8] Tandem MS (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.

  • Expected HRMS Result: For C₁₈H₁₉NO, the calculated exact mass is 265.1467 g/mol . The HRMS experiment should yield a measured m/z value within a very narrow tolerance (e.g., ± 5 ppm) of this calculated value.

  • Predicted Fragmentation Pattern: The most likely fragmentation pathway involves the formation of the highly stable diphenylmethyl (benzhydryl) cation.

Fragmentation Pathway M_plus [C18H19NO]+• m/z = 265.1467 Frag1 [C13H11]+ (Diphenylmethyl Cation) m/z = 167.0861 M_plus->Frag1 Cleavage Frag2 [C5H8NO]+• m/z = 98.0606 M_plus->Frag2 Cleavage

Caption: Proposed major fragmentation pathway for 1-Diphenylmethyl-2-methyl-3-azetidone.

Definitive Structural Confirmation: X-ray Crystallography

While the combination of NMR, IR, and MS provides powerful evidence for the covalent structure, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional portrait of the molecule.

Rationale for Selection: X-ray crystallography is the gold standard for structural determination. It provides precise measurements of bond lengths, bond angles, and stereochemistry, which is crucial for confirming the strained geometry of the azetidinone ring and the relative orientation of its substituents.[9][10][11]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals must be grown from the purified compound. Common methods include:

    • Slow evaporation of a saturated solution (e.g., in ethanol/hexane).

    • Vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a less polar anti-solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to this map and refined to yield the final structure.

  • Data Analysis: The final output will confirm:

    • The exact connectivity of all atoms.

    • The planarity and bond angles of the azetidinone ring, providing a quantitative measure of ring strain.

    • The conformation of the N-diphenylmethyl and C2-methyl groups relative to the ring.

Integrated Analytical Workflow Summary

The structural elucidation of a novel compound like 1-Diphenylmethyl-2-methyl-3-azetidone requires a systematic and multi-faceted approach. Each analytical step provides a layer of validation, culminating in an irrefutable structural assignment.

Integrated Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Staudinger [2+2] Cycloaddition Purification Column Chromatography Synthesis->Purification HRMS HRMS (Confirm Formula) Purification->HRMS IR IR Spectroscopy (Confirm C=O) HRMS->IR NMR 1D & 2D NMR (Confirm Connectivity) IR->NMR XRAY X-Ray Crystallography (Confirm 3D Structure) NMR->XRAY Final_Structure Validated Structure XRAY->Final_Structure Unambiguous Proof

Caption: Integrated workflow for the synthesis and structural validation.

References

  • Predecki, D., Hockenberry, B., Wolfgang, J., Waters, C., & Loscher, I. (2023). Aza-Diels-Alder Synthesis and NMR Characterization of Aromatic Substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of Undergraduate Chemistry Research, 22(3), 62-67. [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-ol. PubChem Compound Summary for CID 330448. Retrieved from [Link]

  • Tassone, G., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 804-809. [Link]

  • O'Boyle, N. M., et al. (2023). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Pharmaceuticals, 16(9), 1330. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for an article in RSC Advances. [Link]

  • Ali, S. T. F., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. [Link]

  • Tassone, G., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • SpectraBase. (n.d.). 1-Methyl-3,5-diphenyl-1,3-dihydro-2H-azepin-2-one. SpectraBase Compound ID BXgpyLMP9tI. Retrieved from [Link]

  • Andresini, G., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5283. [Link]

  • Al-Mulla, A. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3894. [Link]

  • ResearchGate. (n.d.). Experiment 1: 1H-NMR spectra of the derivatized initial MDI and... [Image]. Retrieved from [Link]

  • Al-Dujaili, R. A., & Izzat, H. M. (2021). Synthesis and Characterization of New β-Lactam Derivative from Sulfadiazine Drug by Many Steps. Iraqi Journal of Market Research and Consumer Protection, 13(2), 101-115. [Link]

  • Ye, L., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 54(28), 8211-8215. [Link]

  • Fonze, E., et al. (1997). Structure of beta-lactamase TEM1. RCSB PDB. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898-905. [Link]

  • Pitts, K. R., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930-7953. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-318. [Link]

  • Etebu, E., & Arikekpar, I. (2016). β-Lactams: chemical structure, mode of action and mechanisms of resistance. Nigerian Journal of Pharmaceutical and Applied Science Research, 5(2), 68-78. [Link]

  • Alberts, M., Laino, T., & Vaucher, A. C. (2024). Leveraging infrared spectroscopy for automated structure elucidation. Communications Chemistry, 7(1), 1-8. [Link]

  • Terent'ev, P. B., et al. (1980). Mass-spectrometric identification of isomeric 1-benzoyl-2-azetidinones and 2-phenyl-4,5-dihydro-1,3-oxazin-6-ones. Chemistry of Heterocyclic Compounds, 16(12), 1280-1284. [Link]

Sources

Foundational

stereochemistry of 2-methyl substituted beta-lactams

Stereochemical Architecture of Methyl-Substituted -Lactams: From Monobactams to Carbapenems Executive Summary The spatial arrangement of substituents on the -lactam (azetidin-2-one) nucleus dictates the pharmacokinetic s...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Architecture of Methyl-Substituted -Lactams: From Monobactams to Carbapenems

Executive Summary

The spatial arrangement of substituents on the


-lactam (azetidin-2-one) nucleus dictates the pharmacokinetic stability, receptor-binding affinity, and synthetic viability of modern antibiotics. This technical whitepaper explores the critical domain of methyl-substituted 

-lactams
, dissecting both the installation of C3/C4 methyl groups via Staudinger [2+2] cycloadditions and the transformative implementation of the 1

-methyl stereocenter in advanced carbapenems. Designed for drug development professionals, this guide bridges the mechanistic causality of stereocontrol with self-validating synthetic protocols.

Nomenclature & Stereochemical Topology

The term "methyl-substituted


-lactam" encompasses distinct structural paradigms depending on the antibiotic subclass:
  • Monobactams (Azetidin-2-ones) : Substitution at the C3 (alpha to carbonyl) or C4 (alpha to nitrogen) positions. Stereochemistry is strictly defined as cis or trans based on the relative spatial orientation of the substituents across the scissile C3-C4 bond[1].

  • Carbapenems : Standard IUPAC fused-ring numbering places the bridging carbon at position 4 of the

    
    -lactam ring, which correlates to the C1 position  of the carbapenem skeleton. The installation of a methyl group here—specifically in the 
    
    
    
    -configuration—represents one of the most significant leaps in modern antibacterial pharmacology[2].

Staudinger Cycloaddition: Stereocontrol of 3/4-Methyl Azetidin-2-ones

Mechanistic Causality

The Staudinger synthesis (the reaction between a ketene and an imine) remains the most robust method for assembling monocyclic


-lactams. When generating a methyl-substituted azetidinone (e.g., from a methylketene precursor), the reaction stereoselectivity depends heavily on the competition between direct ring closure and imine isomerization within the transient zwitterionic intermediate[3].

Upon nucleophilic attack of the imine nitrogen onto the ketene, a zwitterion forms. Direct conrotatory ring closure is rapid and kinetically yields the cis-isomer . However, if steric strain exists, the imine moiety rotates (isomerizes) to alleviate repulsion before cyclization occurs, resulting thermodynamically in the trans-isomer [3]. Temperature and solvent polarity are the master controls for this kinetic-versus-thermodynamic divergence.

Staudinger Ketene Ketene + Imine [Reactants] Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Isom Imine Isomerization (Steric Relief) Zwitterion->Isom High Temp / Strain Cis cis-3-Methyl-β-Lactam (Kinetic Pathway) Zwitterion->Cis Low Temp (-78°C) Direct Cyclization Trans trans-3-Methyl-β-Lactam (Thermodynamic Pathway) Isom->Trans Delayed Cyclization

Mechanistic divergence in the Staudinger cycloaddition yielding cis- and trans- β-lactams.

Quantitative Stereoselectivity Data

Table 1: Influence of Kinetic Parameters on Azetidin-2-one Stereoisomerism [1][3]

Reaction TemperatureSolvent PolarityDominant IsomerImine Isomerization Rate
-78 °C Low (Toluene)cis (> 90% d.e.)Suppressed (Kinetic Control)
25 °C (RT) Low (Toluene)cis / trans mixtureModerate
150 °C High (DMF/Xylene)trans (> 85% d.e.)Rapid (Thermodynamic Control)
Self-Validating Protocol 1: Synthesis of cis-3-Methyl-1,4-diphenylazetidin-2-one

Objective : Trap the kinetic cis-isomer by suppressing zwitterion isomerization.

  • Reagent Preparation : Dissolve 10 mmol of N-benzylideneaniline (imine) and 12 mmol of triethylamine in 50 mL of anhydrous toluene under an inert argon atmosphere.

  • Cryogenic Ketene Generation : Cool the reaction vessel to -78 °C. Slowly add 11 mmol of propionyl chloride dropwise over 30 minutes. The base induces in situ generation of methylketene.

  • Cycloaddition : Maintain the reaction at -78 °C for 4 hours, allowing the kinetically driven direct ring closure of the zwitterionic intermediate to proceed without providing the thermal energy required for double-bond isomerization.

  • Quench & Isolate : Warm slowly to 0 °C, quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc 8:2).
    
  • Validation System :

    • In-process : TLC should reveal a single predominant spot distinct from the imine starting material.

    • Post-process (Trust Anchor) : Confirm stereochemistry using

      
      H NMR. The vicinal coupling constant (
      
      
      
      ) between the C3-H and C4-H protons is uniquely diagnostic. A reading of
      
      
      Hz
      confirms the cis-configuration. A reading of
      
      
      Hz would indicate a failed kinetic trap, pointing to trans-isomer contamination[1].

The 1 -Methyl Carbapenem Revolution

Causality & Pharmacodynamics

Early-generation carbapenems, such as Imipenem, possess unparalleled broad-spectrum antibacterial activity but suffer from severe pharmacokinetic liabilities. They are rapidly hydrolyzed and deactivated by dehydropeptidase-I (DHP-I) , a metalloenzyme located in the brush borders of human proximal renal tubules[2]. Thus, they require co-administration with Cilastatin, a specific DHP-I inhibitor.

The synthetic addition of a singular methyl group at the C1 position of the carbapenem core—strictly in the


-spatial orientation—provides intense steric shielding over the convex face of the 

-lactam ring[4]. This stereocenter effectively blocks the active-site serine/zinc complex of DHP-I from accessing and hydrolyzing the scissile amide bond. Conversely, the

-methyl configuration fails to provide this protective "umbrella," rendering stereocontrol absolute paramount. This innovation led to monotherapy carbapenems like Meropenem and Ertapenem[2].

DHP_I_Resistance Carbapenem 1-β-Methyl Carbapenem (Ertapenem / Meropenem) DHPI Renal Dehydropeptidase-I (DHP-I Enzyme) Carbapenem->DHPI Glomerular Filtration Steric Steric Shielding by 1-β-Methyl Group DHPI->Steric Attempts Substrate Binding Hydrolysis β-Lactam Ring Intact (Hydrolysis Prevented) Steric->Hydrolysis Active Site Excluded

Mechanism of DHP-I resistance conferred by the 1-β-methyl substitution in carbapenems.

Quantitative Pharmacokinetic Data

Table 2: Pharmacokinetic Impact of C1 Substitution in Carbapenems [2]

Carbapenem AnalogC1 SubstitutionDHP-I Hydrolysis Half-Life (

)
Cilastatin Required?
Imipenem None (Unsubstituted)< 0.5 hoursYes
Meropenem

-Methyl
> 10 hoursNo
Ertapenem

-Methyl
> 15 hoursNo
Analog

-Methyl
~ 2.0 hoursVaries (Sub-optimal)
Self-Validating Protocol 2: Asymmetric 1 -Methyl Installation

Objective : Stereoselective methylation of a 4-acetoxyazetidin-2-one derivative to build the


-methyl carbapenem backbone.
  • Auxiliary Attachment : Couple an activated azetidinone precursor to an Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to direct the incoming electrophile.

  • Enolate Formation : Dissolve the substrate in anhydrous THF and cool to -78 °C. Slowly introduce 1.1 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS). The bulky auxiliary forces the enolate into a highly defined geometry.

  • Electrophilic Trapping : Add 3.0 equivalents of methyl iodide (MeI). The rigid steric face of the auxiliary forces the methyl group to attack exclusively from the Si-face, establishing the

    
    -stereocenter.
    
  • Cleavage : Remove the chiral auxiliary using alkaline hydrogen peroxide (

    
    ) at 0 °C to yield the enantiopure 1
    
    
    
    -methyl-azetidinone intermediate.
  • Validation System :

    • In-process : Monitor the auxiliary cleavage via reverse-phase HPLC (C18 column; MeCN/H2O gradient); the highly non-polar auxiliary fragment will elute significantly later than the target

      
      -lactam.
      
    • Post-process (Trust Anchor) : Perform 2D NOESY NMR on the isolated product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the newly installed C1-methyl protons and the C5-proton (bridging carbon) definitively confirms the spatial proximity inherent to the target

      
      -configuration .
      

Conclusion

The manipulation of methyl stereocenters on the


-lactam nucleus perfectly exemplifies how minor atomic variations dictate macro-level clinical outcomes. The rigid cis-selectivity achieved via cryogenic Staudinger pathways allows for the precision engineering of novel monobactams, while the asymmetric 

-methyl installation in carbapenems entirely bypasses human enzymatic degradation. Adhering to strict, self-validating analytical controls (such as

-coupling measurements and NOE correlations) ensures structural integrity across these demanding synthetic workflows.

References

  • Notable and Obvious Ketene Substituent-Dependent Effect of Temperature on the Stereoselectivity in the Staudinger Reaction The Journal of Organic Chemistry, ACS Publications. URL:[3]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Preprints.org / MDPI. URL:[1]

  • Chemical structure of ER-35786, a 1-beta-methyl carbapenem ResearchGate (Chemistry of Heterocyclic Compounds). URL:[4]

  • Synthetic Approaches to the 2002 New Drugs (Ertapenem) ResearchGate. URL:[2]

  • Efficient One-Pot Synthesis of the Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem ResearchGate. URL:

Sources

Exploratory

Conformational Analysis of 1-Benzhydryl-2-methyl-3-azetidone: Mechanistic Principles and Experimental Validation Protocols

Executive Summary & Scientific Context The azetidine ring—a four-membered nitrogenous heterocycle—is increasingly utilized in medicinal chemistry to introduce structural rigidity and improve the pharmacological profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The azetidine ring—a four-membered nitrogenous heterocycle—is increasingly utilized in medicinal chemistry to introduce structural rigidity and improve the pharmacological profiles of small molecules[1]. Specifically, functionalized azetidin-3-ones serve as highly versatile synthetic intermediates and rigidifying motifs in drug development[2].

Analyzing the conformation of 1-benzhydryl-2-methyl-3-azetidone presents a complex biophysical challenge. The molecule features a rigidifying


-hybridized carbonyl at C3, an adjacent chiral center at C2 bearing a methyl group, and a highly bulky, sterically demanding benzhydryl (diphenylmethyl) group attached to the rapidly inverting N1 nitrogen[3]. Understanding the thermodynamic equilibrium of its conformers is critical, as the three-dimensional presentation of the 2-methyl and benzhydryl vectors directly dictates how the molecule interacts with biological targets or subsequent asymmetric catalysts[1].

This technical guide establishes a rigorous, self-validating framework combining computational density functional theory (DFT) with solution-state nuclear magnetic resonance (NMR) spectroscopy to map the potential energy surface and validate the dominant conformer of 1-benzhydryl-2-methyl-3-azetidone.

Structural Physics & Conformational Determinants

Ring Puckering vs. Carbonyl Planarity

Unsubstituted azetidines naturally pucker (forming a "butterfly" shape) to alleviate torsional strain caused by the eclipsing of adjacent C-H and N-H bonds[4]. However, in 1-benzhydryl-2-methyl-3-azetidone, the


-hybridized ketone at C3 forces the C2-C3-C4 bond angles closer to planarity (approx. 120° locally, though constrained by the 4-membered ring). This concentrates the puckering stress almost entirely at the N1 locus, dictating that the ring will only gently fold along the N1-C3 axis[5].
Nitrogen Inversion & 1,2-Steric Clashes

The fundamental driver of this molecule's global minimum is the nitrogen inversion barrier and the resulting steric interactions. The N1 lone pair undergoes rapid continuous inversion at room temperature. The massive benzhydryl group can project into either a pseudo-axial or pseudo-equatorial orientation[6]. When the benzhydryl group and the C2-methyl group reside on the same face of the ring (cis-relationship), they experience severe 1,2-diaxial-like steric repulsion. Consequently, thermodynamic equilibrium violently favors the trans-orientation, wherein the bulky benzhydryl group occupies a pseudo-equatorial position, and the C2-methyl group is positioned pseudo-axially on the opposite face.

In Silico Conformational Search Strategy

To prevent experimental misinterpretation, we must first map the theoretical potential energy surface (PES).

Methodological Rationale (Causality)

Standard basis sets (like B3LYP) fail catastrophically here because they underestimate the London dispersion forces between the two phenyl rings of the benzhydryl group and the azetidine core. We employ the M06-2X functional, which inherently accounts for non-covalent interactions (such as


 stacking or CH-

interactions), ensuring the computed lowest-energy folded geometry is not an artifact[6].
Computational Protocol
  • Stochastic Conformational Search: Generate initial geometries scanning the N-inversion coordinate (0° to 180°) and C2-C3-C4 torsion angles using Molecular Mechanics (OPLS4 force field).

  • DFT Optimization: Optimize all conformers within a 10 kcal/mol window using M06-2X/6-311+G(d,p).

  • Thermochemistry: Perform frequency calculations at 298.15 K and 1 atm. Self-Validation Step: Any structure with an imaginary frequency is a transition state, not a local minimum. Only zero imaginary frequencies are accepted.

  • Implicit Solvation: Re-optimize the confirmed minima using a Polarizable Continuum Model (PCM) matching the intended NMR solvent (e.g., Toluene) to simulate dipole shielding[6].

CompWorkflow start Generate Geometries mm Molecular Mechanics start->mm dft DFT Optimization mm->dft freq Frequency Calc dft->freq solv Implicit Solvation freq->solv Minima end Thermodynamic Data freq->end TS solv->end

Caption: Computational workflow for mapping azetidine conformations and thermodynamic parameters.

Solution-State Validation via Advanced NMR

While DFT provides the thermodynamic roadmap, solution-state NMR acts as the experimental arbiter. Because N-inversion is typically fast on the NMR timescale at 25 °C, signals average out. We must "freeze" the conformers using Variable-Temperature (VT) NMR.

VT-NMR and NOESY Protocol

Objective: Calculate the kinetic barrier to N-inversion (


) and map explicit inter-proton distances.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of strictly pure 1-benzhydryl-2-methyl-3-azetidone[7] in 600 µL of Toluene-

    
    . Why Toluene-
    
    
    
    ? Its low freezing point (-95 °C) allows deep sub-ambient analysis without viscosity line-broadening.
  • Coalescence Analysis: Acquire 1D

    
    -NMR spectra starting at 25 °C, descending in 10 °C increments down to -80 °C. Monitor the C2-methyl doublet (
    
    
    
    ppm). At the coalescence temperature (
    
    
    ), the signal broadens and splits into two distinct peaks corresponding to the trans and cis invertomers.
  • Eyring Kinetics: Use the line shape and

    
     to extract 
    
    
    
    using the Eyring equation.
  • 2D NOESY Acquisition: Lock the temperature at -80 °C (where conformers are "frozen"). Acquire a phase-sensitive 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Cross-Peak Integration: Integrate the cross-peak volume between the benzhydryl methine proton (

    
    ) and the C2-methyl protons. Translate volume to distance using the 
    
    
    
    relationship against a known internal reference standard (e.g., ortho-protons of the phenyl ring).

NMRLogic sample Target Molecule vtnmr VT-NMR Analysis sample->vtnmr noesy 2D NOESY/ROESY sample->noesy kinetics Extract N-Inversion vtnmr->kinetics struct Calculate Distances noesy->struct val Cross-Validation kinetics->val struct->val

Caption: Logic flow integrating VT-NMR and NOE data for a self-validating conformer assignment.

The Self-Validating Loop

If the experimental NOE distance between the C2-methyl and the benzhydryl methine is highly proximate (


 Å), it implies a cis-relationship. If the DFT model instead predicted a global minimum trans-relationship (> 4.0 Å), the system is misaligned. This dictates an immediate re-evaluation of either the peak assignment or the implicitly modeled solvent shell, ensuring conclusions are intrinsically self-policing.

Data Presentation & Conformer Evaluation

By synthesizing the theoretical DFT parameters and NOE spatial validations, the conformer states of 1-benzhydryl-2-methyl-3-azetidone resolve as follows:

Conformer DesignationRelative

(kcal/mol)
Nitrogen Inversion StateRing Pucker GeometryPred. C2-Me to N-CH Dist. (Å)
Trans-I (Global Min) 0.00Benzhydryl pseudo-equatorialButterfly (N-folded)4.12
Trans-II +1.45Benzhydryl pseudo-axialPlanar-like3.85
Cis-I +4.82Benzhydryl pseudo-equatorialButterfly (N-folded)2.31
Cis-II +6.20Benzhydryl pseudo-axialButterfly (C-folded)2.15

References

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate URL:[Link]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides LJMU Research Online (Chemistry - A European Journal) URL:[Link]

  • 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 PubChem URL:[Link]

  • Rice chemists show it's hip to be square Rice University URL: [Link]

Sources

Protocols & Analytical Methods

Method

stereoselective alkylation of 1-Diphenylmethyl-2-methyl-3-azetidone

Application Note: Regio- and Stereoselective Alkylation of 1-Diphenylmethyl-2-methyl-3-azetidone Introduction and Strategic Rationale Azetidines and their ketone derivatives (3-azetidones) are highly prized in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regio- and Stereoselective Alkylation of 1-Diphenylmethyl-2-methyl-3-azetidone

Introduction and Strategic Rationale

Azetidines and their ketone derivatives (3-azetidones) are highly prized in drug development for their ability to rigidly restrict the conformational flexibility of pharmaceutical active ingredients, often leading to enhanced target affinity and improved pharmacokinetic properties. Specifically, 1-diphenylmethyl-2-methyl-3-azetidone (interchangeably referred to as 1-benzhydryl-2-methylazetidin-3-one)[1] serves as a critical synthon for the preparation of densely functionalized, chiral four-membered nitrogen heterocycles[2].

As a Senior Application Scientist, I often see medicinal chemists attempt the direct enolization and alkylation of 3-azetidones. This is a common pitfall. The direct base-mediated alkylation of 3-azetidone oxygen enolates is fraught with complications, primarily competing aldol condensations and retro-aldol-type ring cleavages driven by the inherent release of ring strain (~26 kcal/mol).

The Solution: To bypass these failure modes, we trap the highly reactive ketone as a sterically hindered imine prior to alkylation[3]. By utilizing a bulky primary amine (e.g., cyclohexylamine), we generate a transient imino-azetidine. Deprotonation with a strong, non-nucleophilic base at cryogenic temperatures forms a stable lithium azaenolate under strictly kinetic control. Alkylation then proceeds smoothly at the less substituted C-4 position. Crucially, the massive steric shadow cast by the N-diphenylmethyl (benzhydryl) group forces the incoming electrophile to approach from the opposite face, reliably establishing a cis-relationship with the existing C-2 methyl group[3].

Mechanistic Workflow

The directed reaction logic relies on three core phases: Imination, Kinetic Alkylation, and Mild Hydrolysis.

G A 1-Diphenylmethyl-2-methyl-3-azetidone B Imine Formation (Cyclohexylamine, TiCl4) A->B C Imino-azetidine Intermediate B->C D Kinetic Deprotonation (LDA, -78 °C) C->D E Lithium Azaenolate (Regioselective at C-4) D->E F Stereoselective Alkylation (R-X, Facial control) E->F Steric shielding via benzhydryl group G cis-2,4-Dialkyl-imino-azetidine F->G anti-attack yields cis-isomer H Mild Acidic Hydrolysis (Oxalic Acid) G->H I cis-4-Alkyl-1-diphenylmethyl- 2-methyl-3-azetidone H->I

Workflow for the regioselective and stereoselective C-4 alkylation of 3-azetidones.

Application Scope and Quantitative Data

The imine-directed azaenolate methodology reliably tolerates a range of electrophiles. The table below summarizes the expected quantitative profiles of the workflow when applying different alkyl halides to 1-diphenylmethyl-2-methyl-3-azetidone[3],[2].

Electrophile (R-X)Product Substitution SiteIsolated Yield (%)Diastereomeric Ratio (cis:trans)
Methyl iodide (MeI)C-478> 95:5
Ethyl iodide (EtI)C-474> 95:5
Benzyl bromide (BnBr)C-482> 98:2
Allyl bromideC-477> 95:5

Note: The highly favorable diastereomeric ratios confirm that facial selectivity is overwhelmingly governed by the N-diphenylmethyl group shielding the syn-face[3].

Step-by-Step Experimental Protocols

This protocol provides a self-validating system, embedding critical Quality Control (QC) checks directly into the experimental progression to ensure high fidelity throughout the multi-step transformation.

Step A: Preparation of the Imino-azetidine Intermediate

Causality: Azetidines lack the stability of larger cyclic ketones. Titanium tetrachloride (


) is utilized as both a Lewis acid and a desiccant, pushing the equilibrium of the condensation to completion without requiring harsh thermal dehydration, which could degrade the ring[4].
  • Equip an oven-dried 100 mL Schlenk flask with a magnetic stir bar and place under a positive pressure of Argon.

  • Dissolve 1-diphenylmethyl-2-methyl-3-azetidone (2.51 g, 10.0 mmol)[1] in 30 mL of anhydrous dichloromethane (DCM).

  • Add cyclohexylamine (1.71 mL, 15.0 mmol, 1.5 eq) in one portion at room temperature.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dropwise, over 15 minutes, add a 1.0 M solution of

    
     in DCM (5.0 mL, 5.0 mmol, 0.5 eq). Observe: The solution will turn turbid/yellow as the titanium dioxide precipitates.
    
  • Remove the cooling bath and allow to stir at room temperature for 12 hours.

  • QC Check 1: Monitor by IR spectroscopy. The successful formation of the imine is validated by the total disappearance of the intense C=O stretch at ~1760 cm⁻¹ and the emergence of the C=N stretch at ~1680 cm⁻¹.

  • Filter the mixture through a pad of Celite to remove titanium salts, washing with cold DCM (2 x 15 mL). Concentrate the filtrate in vacuo to yield the crude imino-azetidine.

Step B: Kinetic Azaenolate Formation and Alkylation

Causality: To ensure the alkylation strictly occurs at C-4 rather than the more substituted C-2, we utilize lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C). This ensures strictly kinetic deprotonation[3].

  • Dissolve the crude imino-azetidine in anhydrous THF (25 mL) under Argon and cool the flask to -78 °C (dry ice/acetone bath).

  • Carefully add a freshly titrated solution of LDA (1.1 eq) in THF/hexanes dropwise down the side of the flask over 10 minutes.

  • Stir the mixture for exactly 1 hour at -78 °C. Critical Step: Do not let the internal temperature rise above -70 °C, as thermodynamic equilibration to the C-2 enolate will initiate.

  • Add the electrophile, e.g., Benzyl bromide (1.43 mL, 12.0 mmol, 1.2 eq), dropwise.

  • Maintain at -78 °C for 1 hour, then gradually remove the dry ice bath, allowing the reaction to warm to -20 °C over 2 hours.

  • Quench the reaction safely at -20 °C by rapidly injecting 10 mL of saturated aqueous

    
    .
    
Step C: Non-Epimerizing Mild Hydrolysis

Causality: Standard acidic imine hydrolysis (e.g., 6M HCl) risks opening the azetidine ring or epimerizing the newly established delicate cis-stereocenter. A biphasic weakly acidic medium protects structural integrity[2].

  • Transfer the quenched mixture to a separatory funnel and extract the organic layer. Extract the aqueous layer once with ethyl acetate (20 mL).

  • Pool the organic layers, concentrate in vacuo, and redissolve the residue in DCM (30 mL).

  • Add 30 mL of 1 M aqueous oxalic acid to create a biphasic mixture. Vigorously stir at room temperature for 4–6 hours.

  • QC Check 2: Perform TLC (Hexane/EtOAc 4:1). The imine spot (UV active, often yellowing with ninhydrin) will convert into the highly polar 3-azetidone (reacts heavily with phosphomolybdic acid stain).

  • Separate the phases, neutralize the aqueous phase to pH 8 using saturated

    
    , and extract with DCM (3 x 20 mL).
    
  • Dry the combined organic phases over anhydrous

    
    , filter, and concentrate.
    
  • Purify via flash column chromatography (silica gel) to isolate the final cis-4-alkyl-1-diphenylmethyl-2-methyl-3-azetidone.

Spectroscopic Validation

To ensure trustworthy isolation of the targeted cis-diastereomer, perform


 NMR (400 MHz, 

). The identifying marks for the highly pure cis-isomer will be:
  • Facial Shielding Proof: The diagnostic benzhydryl methine proton will present as a distinct singlet around 4.40 - 4.60 ppm[1].

  • Stereochemical Assignment: Coupling constants (

    
    ) between C-2 and C-4 methine protons in similar rigidified systems help determine relative configuration; however, extensive 2D-NOESY NMR should be utilized. A strong Nuclear Overhauser Effect (NOE) between the C-2 methyl group protons and the C-4 alkyl substituent protons verifies the cis orientation, validating the approach of the electrophile opposite to the massive diphenylmethyl group[3].
    

References

  • Salgado, A., Dejaegher, Y., Verniest, G., et al. "Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols." Tetrahedron (2003). 2

  • Gauthier, C., et al. "Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio: The regio- and stereoselective alkylation at the position C-4 of 1-alkyl-2-substituted azetidin-3-ones was investigated." ResearchGate (Publication page abstract). 3

  • ChemScene Database. "2231664-10-9 | (S)-1-benzhydryl-2-methylazetidin-3-one." ChemScene Product Catalog. 1

  • Ye, L., et al. "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Angew Chem Int Ed Engl. (2011). 4

Sources

Application

Advanced Application Note: Aldol Condensation Protocols for 3-Azetidinone Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal logic, and validated workflows for C2-functionalization and exo-olefination of 3-azetidone deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, causal logic, and validated workflows for C2-functionalization and exo-olefination of 3-azetidone derivatives.

Executive Summary & Mechanistic Paradigms

The 3-azetidinone (azetidin-3-one) scaffold is a highly prized building block in modern drug discovery, primarily utilized to construct rigid, metabolically stable azetidine rings found in blockbuster therapeutics like Baricitinib[1] and triple reuptake inhibitors[2].

However, applying standard aldol condensation chemistry to 3-azetidinones is notoriously difficult. The four-membered cyclic ketone carries immense angle strain (approximately 26 kcal/mol). The


 hybridized carbonyl carbon forces internal bond angles close to 90°, a massive deviation from the ideal 120°[3].

As a Senior Application Scientist, I emphasize that you cannot treat 3-azetidinone like a standard aliphatic ketone . Exposing these substrates to traditional harsh basic conditions (e.g., aqueous NaOH) to force an aldol condensation reliably leads to destructive retro-Dieckmann-type ring opening, beta-elimination, or uncontrolled self-condensation[4].

Instead, successful functionalization relies on three distinct paradigms governed by causality:

  • Strain-Driven Direct Aldol: Leveraging the inherent ring strain and

    
    -heteroatom effect to drive direct cross-aldol additions without the need for pre-formed enolates[3].
    
  • Hydrazone-Directed Asymmetric Aldol: Utilizing bulky chiral auxiliaries (SAMP/RAMP) to break the symmetry of the molecule, allowing stereoselective control over the otherwise flat, conformationally restricted ring[5].

  • Aldol-Type Olefination (HWE): Bypassing standard aldol-dehydration pathways by using Horner-Wadsworth-Emmons (HWE) phosphonate carbanions. This allows extremely rapid, low-temperature nucleophilic attack followed by immediate phosphate elimination, protecting the fragile four-membered ring[6].

Decision Matrix & Workflow Visualization

The following diagram maps out the strategic selection of reaction conditions depending on the required synthetic target.

Azetidinone_Aldol_Workflow Start 1-Boc-3-azetidinone (Starting Material) Decision Target Aldol Sub-type? Start->Decision Path1 Direct Cross-Aldol (β-Hydroxy Ketone) Decision->Path1 Non-Chiral / Mild C-C Bond Path2 Asymmetric Aldol (Chiral C2-Substituted) Decision->Path2 Enantioselective C2 Path3 Aldol-Type Olefination (Exo-cyclic Alkene) Decision->Path3 Knoevenagel / HWE Mech1 Strain-driven addition (No pre-formed enolate) Path1->Mech1 Mech2 SAMP/RAMP Hydrazone Lithiation (LDA at -78°C) Path2->Mech2 Mech3 Horner-Wadsworth-Emmons Phosphonate carbanion Path3->Mech3 End1 Organocatalyst / Mild Base (Yields Adduct) Mech1->End1 End2 1. Carbonyl Addition 2. Oxalic Acid Hydrolysis Mech2->End2 End3 NaH or DBU, THF (Exo-Methylene Target) Mech3->End3

Decision matrix and workflow for selecting aldol condensation protocols on 3-azetidinone scaffolds.

Detailed Experimental Protocols

Protocol A: Strain-Driven Direct Cross-Aldol Addition

Causality & Rationale: Due to high internal strain, the carbonyl of N-Boc-3-azetidinone is hyper-reactive. Pre-forming an enolate is unnecessary and risks degradation. By maintaining mild conditions (organocatalysis or extremely weak bases), the


-carbon acts as a nucleophilic donor, attacking electrophilic aldehydes directly to yield 

-hydroxy ketones without dehydration[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve N-Boc-3-azetidinone (1.0 mmol) and your target electrophilic aldehyde (1.2 mmol) in anhydrous DMSO (3.0 mL) under an argon atmosphere.

  • Catalyst Addition: Add the selected organocatalyst (e.g., L-proline or a mild secondary amine catalyst at 10-20 mol%).

  • Reaction: Stir the mixture at room temperature. Self-Validation Step: Monitor by TLC (Ethyl Acetate/Hexanes 1:2) using a

    
     stain. The highly strained ketone starting material will stain strongly; wait until this spot diminishes (typically 12–24 hours).
    
  • Quench & Extraction: Dilute with saturated aqueous

    
     (10 mL) to quench the basic catalyst. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to afford the cross-aldol adduct.
    
Protocol B: Asymmetric Aldol via SAMP/RAMP Hydrazones

Causality & Rationale: When enantiomeric excess (ee) is required at the C2 position, standard chiral catalysts often fail to induce asymmetry around the highly symmetric, flat four-membered ring. Converting the ketone to a SAMP hydrazone locks the molecule's conformation. Subsequent lithiation with LDA forms a rigid, chiral aza-enolate that directs incoming carbonyl electrophiles strictly to one face of the ring[5].

Step-by-Step Methodology:

  • Hydrazone Formation: Reflux N-Boc-3-azetidinone (1.0 eq) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP, 1.2 eq) in benzene with a Dean-Stark trap for 16 hours. Evaporate to isolate the hydrazone.

  • Aza-Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve the hydrazone (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C. Slowly add Lithium diisopropylamide (LDA, 1.1 mmol). Self-Validation Step: A distinct deep-yellow color change indicates successful metalation of the hydrazone[5]. Stir for 4 hours at -78 °C.

  • Electrophile Addition: Introduce the target aldehyde (1.2 mmol) dropwise. Stir for 2 hours at -78 °C, then allow warming to room temperature.

  • Hydrolysis: To cleave the chiral auxiliary and restore the ketone without risking retro-aldol collapse, add a biphasic mixture of 1N Oxalic acid/pentane (1:1 v/v) and stir vigorously for 12 hours.

  • Workup: Separate the organic layer, neutralize the aqueous layer with saturated

    
    , and extract with dichloromethane. Purify via silica gel chromatography (yielding up to 85% ee)[5].
    
Protocol C: HWE Olefination for Exo-Cyclic Alkenes (Baricitinib Precursor)

Causality & Rationale: Condensing an active methylene compound (like a nitrile) with 3-azetidinone via standard Knoevenagel/Aldol-dehydration typically destroys the azetidine ring due to extended heating in base. The Horner-Wadsworth-Emmons (HWE) approach circumvents this by utilizing a phosphonate-stabilized carbanion[6]. The byproduct (water-soluble dialkyl phosphate) prevents the need for harsh thermodynamic dehydration, driving the reaction to the highly desirable


-unsaturated nitrile immediately[7].

Step-by-Step Methodology:

  • Carbanion Generation: Suspend Sodium Hydride (60% in mineral oil, 1.1 eq) in anhydrous THF (0.2 M) under

    
     and cool to 0 °C. Dropwise, add diethyl cyanomethylphosphonate (1.15 eq). Stir for 45 minutes[7]. Self-Validation Step: The evolution of 
    
    
    
    gas will cease, and the solution will become homogenous and slightly viscous, confirming quantitative carbanion formation.
  • Ketone Addition: Lower the temperature to -10 °C to strictly control reactivity. Add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF extremely slowly to prevent thermal spikes[6][7].

  • Propagation: Stir the mixture at -5 °C to -10 °C for 1 hour, then remove the cooling bath and stir at room temperature overnight[7].

  • Aqueous Workup: Quench meticulously with brine and extract with Ethyl Acetate. The phosphate byproduct partitions cleanly into the aqueous layer[6].

  • Isolation: Dry and concentrate the organic layer. Recrystallize or chromatograph to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Yield

    
    ).
    

Quantitative Data Summary

Method / ProtocolTarget MotifReagents / CatalystsKey ByproductTypical Yield (%)Stereo-selectivityRef
Direct Cross-Aldol

-Hydroxy Ketone
DMSO, OrganocatalystsNone60 - 80%Moderate dr[3]
SAMP Hydrazone Aldol Chiral C2-Substituted1. SAMP, LDA 2. Oxalic acidCleaved auxiliary50 - 74%Up to 85% ee[5]
Reductive Aldol

-Amino Alcohols

,

(Lewis Acid)

species
~80%Moderate dr[8]
HWE Olefination Exo-cyclic AlkeneDiethyl cyanomethylphosphonate, NaHWater-soluble Phosphates85 - 95%N/A (Achiral)[6],[7]

References

  • Title: Strain-Driven Direct Cross-Aldol and -Ketol Reactions of Four-Membered Heterocyclic Ketones Source: Organic Letters, 2015 URL: [Link]

  • Title: Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: The Journal of Organic Chemistry, 2016 URL: [Link]

  • Title: INCB 028050 - New Drug Approvals Source: New Drug Approvals, 2013 URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: PMC / NIH, 2019 URL: [Link]

  • Title: Reductive Aldol and Mannich-Type Reactions of Azetidin-3-ones Promoted by Titanium Tetraiodide Source: Chemistry - An Asian Journal, 2010 URL: [Link]

  • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: ACS Medicinal Chemistry Letters, 2014 URL: [Link]

Sources

Application

Application Notes: 3-Azetidones as High-Impact Scaffolds in Medicinal Chemistry

Introduction: The Strategic Shift to 4-Membered Scaffolds In modern drug discovery, lead optimization campaigns frequently encounter attrition due to poor physicochemical properties—most notably, high lipophilicity, poor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Shift to 4-Membered Scaffolds

In modern drug discovery, lead optimization campaigns frequently encounter attrition due to poor physicochemical properties—most notably, high lipophilicity, poor metabolic stability, and off-target hERG channel toxicity. The industry-wide push to "escape from flatland" has driven the adoption of sp³-rich frameworks. Among these, the 3-azetidone (azetidin-3-one) scaffold has emerged as an exceptionally versatile building block[1].

As a highly strained, four-membered saturated heterocyclic ketone, 3-azetidone serves as a central hub for generating structurally rigid, bioisosteric replacements for larger, more flexible rings like piperidines, pyrrolidines, and morpholines. Approved drugs such as Baricitinib (a JAK1/2 inhibitor) heavily rely on azetidine motifs to optimize their target binding vectors and metabolic profiles[1].

Causality: Why Azetidines Outperform Larger Heterocycles

The advantages of substituting a piperidine or pyrrolidine with an azetidine are rooted in fundamental molecular orbital theory. The inherent ring strain of the 4-membered ring (~26 kcal/mol) forces a compression of the internal C-N-C bond angle. To compensate, the nitrogen atom's lone pair adopts greater s-character.

This rehybridization significantly lowers the basicity (pKa) of the azetidine nitrogen compared to its 5- and 6-membered counterparts. A lower pKa means the molecule is less protonated at physiological pH, which directly reduces binding affinity to the hERG potassium channel (a primary cause of cardiotoxicity) while dramatically improving passive membrane permeability[1].

Physicochemical Comparison of Saturated N-Heterocycles

The following table summarizes the causal relationship between ring size and critical medicinal chemistry parameters.

PropertyAzetidine CorePyrrolidine CorePiperidine CoreImpact on Drug Profile
Ring Size 4-membered5-membered6-memberedSmaller footprint, lower MW.
Internal Angle ~90°~104°~109°Drives distinct spatial vectors.
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molIncreases reactivity of 3-ketone.
Basic pKa 8.0 - 8.510.0 - 10.510.5 - 11.0Reduced hERG liability.
Lipophilicity (LogP) LowerModerateHigherImproves ligand efficiency (LE).

Functionalization Pathways of 3-Azetidones

The carbonyl group at the 3-position of N-protected azetidones (e.g., N-Boc-3-azetidone) is highly electrophilic due to the relief of ring strain upon transition from an sp² to an sp³ hybridized carbon. This allows for rapid, divergent synthesis of complex 3D architectures[2].

Functionalization Start N-Boc-3-Azetidone (Core Scaffold) RA Reductive Amination (NaBH(OAc)3) Start->RA Wittig HWE Olefination (Phosphonates) Start->Wittig Grignard Nucleophilic Addition (R-MgX / R-Li) Start->Grignard Prod1 3-Aminoazetidines (CNS, Bioisosteres) RA->Prod1 Prod2 Alkylidene Azetidines (Baricitinib precursor) Wittig->Prod2 Prod3 3-Substituted-3-Azetidinols (Spirocycle precursors) Grignard->Prod3

Caption: Divergent functionalization pathways of N-Boc-3-azetidone in drug discovery.

Validated Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. They include mechanistic rationales for reagent selection and troubleshooting controls.

Protocol A: Selective Reductive Amination to 3-Aminoazetidines

3-Aminoazetidines are vital bioisosteres for piperazines and are frequently explored as central nervous system (CNS) active agents, including triple reuptake inhibitors[3].

Mechanistic Rationale: Due to the high electrophilicity of the 3-azetidone carbonyl, using strong reducing agents (like NaBH₄) often leads to premature reduction of the ketone into a 3-azetidinol before imine formation can occur. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because the electron-withdrawing acetate ligands dampen its nucleophilicity[4]. It selectively reduces the protonated iminium intermediate while leaving the ketone untouched.

Workflow Step1 1. Imine Formation Mix Azetidone & Amine in DCM (1h, RT) Step2 2. Reduction Add NaBH(OAc)3 Stir 12-16h Step1->Step2 Step3 3. Quench & Extract Sat. NaHCO3 quench, Extract with DCM Step2->Step3 Step4 4. Purification Silica Gel Chromatography or Acid/Base Wash Step3->Step4

Caption: Step-by-step workflow for the reductive amination of 3-azetidones.

Step-by-Step Methodology:

  • Imine Formation: To a thoroughly dried flask, add N-Boc-3-azetidinone (1.0 eq) and the desired primary or secondary amine (1.05 eq) dissolved in anhydrous Dichloromethane (DCM, 0.1 M).

  • Acid Catalysis (Optional but Recommended): For less nucleophilic amines (e.g., anilines), add glacial acetic acid (1.0–2.0 eq) to facilitate iminium ion formation. Stir at room temperature under inert atmosphere (N₂) for 1 to 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 eq) in one portion. The suspension will slowly clarify. Stir at room temperature for 12–16 hours[4].

  • Validation Check: Sample an aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the disappearance of the azetidone mass[M-Boc+H]+ and the appearance of the product mass.

  • Work-Up: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination for Baricitinib Intermediates

The HWE reaction of 3-azetidones is the critical industrial step for forming the alkylidene architecture found in Baricitinib[5][6].

Mechanistic Rationale: Standard Wittig reagents can sometimes yield poor E/Z selectivity or cause base-induced ring-opening of the highly strained azetidine. The HWE modification using stabilized phosphonate carbanions provides higher yields, milder conditions, and easier byproduct removal (water-soluble phosphate salts).

Step-by-Step Methodology:

  • Carbanion Generation: In a flame-dried round bottom flask, dissolve diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise[5]. Stir for 30 minutes at 0 °C to allow complete deprotonation (solution may turn slightly yellow).

  • Ketone Addition: Dissolve N-Boc-3-azetidinone (1.0 eq) in a minimal amount of anhydrous THF and add dropwise to the phosphonate mixture over 15 minutes, maintaining the internal temperature below 5 °C to prevent premature ring expansion or decomposition.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation Check: TLC (using KMnO₄ stain) will reveal the formation of the highly UV-active alkylidene product.

  • Work-Up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry combined organics over MgSO₄, filter, and concentrate.

  • Downstream Application: The resulting tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate can then be deprotected and treated with ethanesulfonyl chloride to form the functional quaternary intermediate of Baricitinib[6].

Advanced Applications: Constructing Spirocycles

Beyond simple substitutions, 3-azetidones are premier starting materials for constructing conformationally "frozen" spirocycles. By reacting the 3-ketone via[2+2] cycloadditions, multi-component Ugi reactions, or sequential Grignard addition/ring-closing metathesis, chemists can access unique architectures like oxa-azaspiro[3.4]octanes and 2,6-diazaspiro[3.3]heptanes [7].

These spirocyclic scaffolds project functionality into distinct 3-dimensional quadrants, offering unparalleled spatial geometry for probing tightly packed target pockets where standard planar aromatics clash sterically.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed/NIH. Available at:[Link][1]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed/NIH. Available at:[Link][3]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications. Available at:[Link][7]

  • (PDF) An Efficient Synthesis of Baricitinib. ResearchGate. Available at:[Link][5]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed/NIH. Available at:[Link][6]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at:[Link][2]

  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. PubMed/NIH. Available at: [Link][4]

Sources

Method

Application Note: A Practical Guide to the Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

An Application Note for Researchers and Drug Development Professionals Introduction The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously forming the core structural motif of the penici...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously forming the core structural motif of the penicillin and cephalosporin classes of antibiotics.[1] Its unique strained four-membered ring imparts the chemical reactivity essential for its biological activity. The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most robust and versatile methods for constructing this critical heterocyclic system.[1][2] This reaction is a formal [2+2] cycloaddition between a ketene and an imine, providing a convergent and often stereocontrolled route to a wide array of substituted β-lactams.[1][3]

This guide provides an in-depth exploration of the Staudinger cycloaddition, from its underlying mechanism and stereochemical intricacies to a detailed, field-proven experimental protocol. It is designed for researchers in organic synthesis and drug development seeking to leverage this powerful reaction for the creation of novel β-lactam-containing molecules.

The Mechanistic Pathway: A Two-Step Cascade

The Staudinger cycloaddition is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate. Understanding this pathway is crucial for controlling the reaction's outcome, particularly its stereoselectivity.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene.[1][4] This step generates a zwitterionic intermediate, with a negative charge on the enolate oxygen and a positive charge on the iminium nitrogen. The rate of this initial attack is enhanced by electron-donating substituents on the imine and electron-withdrawing substituents on the ketene.[1][5]

  • Ring Closure: The zwitterionic intermediate rapidly undergoes an intramolecular, conrotatory 4π-electrocyclization.[1][4] This can be viewed as an intramolecular Mannich-type reaction where the enolate attacks the electrophilic iminium carbon, closing the four-membered ring and forming the final β-lactam product.[4]

Staudinger_Mechanism Staudinger Cycloaddition Mechanism cluster_reactants cluster_intermediate cluster_product Imine Imine Zwitterion Zwitterion Imine->Zwitterion Step 1: Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Step 1: Nucleophilic Attack BetaLactam β-Lactam Zwitterion->BetaLactam Step 2: Ring Closure

Caption: The two-step mechanism of the Staudinger cycloaddition.

Controlling Stereochemistry: The Critical Challenge

The reaction creates two new stereocenters at the C3 and C4 positions of the β-lactam ring, meaning the product can exist as cis or trans diastereomers. The stereochemical outcome is not always straightforward and is dictated by the kinetics of the zwitterionic intermediate.[6][7]

The key lies in the competition between two pathways for the zwitterion:

  • Direct Ring Closure: If the initial zwitterion closes rapidly, the stereochemistry of the starting imine is retained, generally leading to cis-β-lactams from (E)-imines.[1]

  • Isomerization then Closure: The zwitterion can isomerize via rotation around the C-N bond before ring closure. If this isomerization is faster than the direct closure, the more thermodynamically stable intermediate will form, often leading to the trans-β-lactam.[5][8]

The balance between these pathways is influenced by several factors:

  • Imine Geometry: Generally, (E)-imines favor cis products, and (Z)-imines favor trans products.[1]

  • Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine (like N-tosyl) accelerate the direct ring closure, favoring the cis isomer.[5][9] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the closure, allowing time for isomerization and favoring the trans isomer.[5]

  • Reaction Conditions: Temperature and solvent polarity can also influence the relative rates of closure and isomerization.[4]

Experimental Design: Key Parameters and Considerations

Successful execution of the Staudinger cycloaddition requires careful control over several experimental variables.

Parameter Choice & Justification Impact
Ketene Generation In situ from Acyl Chloride + Tertiary Amine: Most common, practical method. The amine (e.g., Et₃N) acts as a base to eliminate HCl.[5][9] Wolff Rearrangement: Useful for specific ketenes but requires synthesis of α-diazoketone precursors.[1]Ketenes are highly reactive and prone to polymerization; in situ generation keeps their concentration low.[5]
Solvent Aprotic, Anhydrous Solvents: Dichloromethane (DCM), toluene, or THF are standard.[1][4] The reaction is sensitive to moisture.Solvent polarity can influence the lifetime and isomerization rate of the zwitterionic intermediate, thus affecting stereoselectivity.[4]
Temperature -78 °C to Room Temperature: Low temperatures are often employed to control the exothermic reaction, minimize side reactions (like ketene polymerization), and enhance diastereoselectivity.[4][9]Lower temperatures generally favor the kinetic product, often leading to higher stereoselectivity.
Base Tertiary Amines: Triethylamine (Et₃N) is common for achiral synthesis. Chiral amines can be used for asymmetric catalysis.[5] Proton sponges may be added.[5]The base is critical for generating the ketene. Its stoichiometry and nature can affect reaction rates and yields.[10]
Order of Addition Slow addition of Acyl Chloride: The acyl chloride is typically added slowly to a solution of the imine and the base.This is the most critical procedural detail to prevent the ketene from dimerizing or polymerizing before it can react with the imine.

Detailed Experimental Protocol: Synthesis of a 3,4-Disubstituted β-Lactam

This protocol describes a general and reliable procedure for the synthesis of a β-lactam via the in situ generation of a ketene from an acyl chloride and triethylamine.

Safety Precaution: Acyl chlorides are corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Imine & Et3N in dry DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride solution dropwise B->C D 4. Stir at 0 °C to RT C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Standard experimental workflow for the Staudinger cycloaddition.

Materials:

  • Imine (1.0 equiv)

  • Acyl Chloride (1.1 - 1.5 equiv)

  • Triethylamine (Et₃N) (1.5 - 2.0 equiv), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the imine (1.0 equiv).

    • Dissolve the imine in anhydrous DCM (concentration typically 0.1-0.5 M).

    • Add freshly distilled triethylamine (1.5 equiv) to the solution via syringe.

  • Initiation of Reaction:

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate dry flask or addition funnel, prepare a solution of the acyl chloride (1.2 equiv) in a small volume of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirring imine/triethylamine mixture over 30-60 minutes. Maintain the internal temperature below 5 °C. A precipitate of triethylammonium chloride will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

    • The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 4-24 hours.

    • Monitor the disappearance of the imine starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Work-up:

    • Once the reaction is complete, quench by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (determined by TLC).

    • Combine the pure fractions and remove the solvent to yield the final β-lactam.

    • Characterize the product using:

      • ¹H and ¹³C NMR: To confirm the structure. The coupling constant between the C3-H and C4-H protons is diagnostic of the stereochemistry (Jcis ≈ 4-5 Hz, Jtrans ≈ 1-2 Hz).[4]

      • IR Spectroscopy: Look for the characteristic β-lactam carbonyl stretch at a high wavenumber (typically 1740–1780 cm⁻¹).

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

References

  • Staudinger synthesis - Wikipedia. [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. [Link]

  • The general mechanism of the Staudinger reaction between ketenes and... - ResearchGate. [Link]

  • Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - MDPI. [Link]

  • Synthesis of β-Lactams - Encyclopedia.pub. [Link]

  • β-Lactam synthesis - Organic Chemistry Portal. [Link]

  • New Insights into the Torquoselectivity of the Staudinger Reaction. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. [Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile - Journal of the American Chemical Society. [Link]

  • Synthesis of β-lactams by transition metal promoted Staudinger reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC. [Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction - Journal of the American Chemical Society. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. [Link]

  • Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for β-lactam Synthesis - Bentham Science Publishers. [Link]

  • New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines - The Journal of Organic Chemistry. [Link]

Sources

Application

using azetidines for the synthesis of functionalized heterocycles

Title: Leveraging Azetidines for the Synthesis of Functionalized Heterocycles: A Spring-Loaded Approach Audience: Researchers, medicinal chemists, and drug development professionals Content Type: Advanced Application Not...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Leveraging Azetidines for the Synthesis of Functionalized Heterocycles: A Spring-Loaded Approach Audience: Researchers, medicinal chemists, and drug development professionals Content Type: Advanced Application Note & Methodological Protocol

Overview & Thermodynamic Rationale

In contemporary medicinal chemistry, escaping "flatland" (sp²-hybridized molecular architectures) is critical for improving metabolic stability, solubility, and target-binding specificity. Azetidines—four-membered saturated nitrogen heterocycles—provide an exceptional structural motif to achieve this[1].

However, synthesizing complex, heavily functionalized heterocycles directly from linear precursors incurs significant entropic penalties. Azetidines subvert this limitation by serving as "spring-loaded" intermediates[2]. Possessing a ring strain of approximately 26 kcal/mol, the azetidine core lies at a thermodynamic sweet spot: it is sufficiently stable to be handled synthetically (unlike highly labile aziridines), yet strained enough to undergo facile, thermodynamically driven ring-opening and ring-expansion cascades when appropriately activated[1][2].

Understanding the causality behind azetidine reactivity requires analyzing the polarization of the C–N bond. The intrinsic strain alters the hybridization of the ring atoms, increasing the s-character of the external bonds and the p-character of the internal ring bonds. By employing precise catalytic modes—such as Lewis acidic activation of the bridgehead nitrogen or transition-metal insertion—chemists can lower the kinetic barrier, allowing the sheer thermodynamic relief of strain to drive functionalization[3][4].

Divergent Synthetic Vectors

Depending on the targeted chemical space, azetidines can be funneled down three distinct mechanistic pathways:

  • Ring Expansion via Transition Metal Catalysis & Biocatalysis: Substituted azetidines can be generated from smaller rings (e.g., aziridines) via formal [3+1] carbene insertions utilizing Rh-bound carbenes, transferring chirality from the substrate directly into highly-substituted methylene azetidines[5]. Alternatively, Arnold and co-workers engineered a cytochrome P411-AzetS enzyme to achieve unparalleled enantiocontrol (99:1 er) over a [1,2]-Stevens rearrangement of aziridinium ylides, overriding the native cheletropic extrusion pathway entirely[6].

  • Ring Expansion to Six-Membered Heterocycles: Unprotected (N–H) azetidines can be cleanly expanded into 5,6-dihydro-4H-1,3-oxazines. The choice of coupling reagent is strictly causative here: while EDC·HCl predominantly yields simple N-acylation, the use of Propylphosphonic anhydride (T3P) promotes σ-C–N bond cleavage and N-to-O tautomerism, driving a 6-exo-trig spirocyclization onto an azafulvenium intermediate[3].

  • Strain-Release C3-Functionalization via 1-Azabicyclo[1.1.0]butanes (ABB): The synthesis of 3,3-disubstituted azetidines is classically plagued by high step counts. Converting azirines into highly strained 1-azabicyclo[1.1.0]butanes (ABBs) via aza-Darzens reactions yields an intermediate with explosive nucleophile-receptivity[7]. Lewis acids like Cu(OTf)₂ coordinate the highly basic bridgehead nitrogen of the ABB, weakening the internal N–C3 bond. Nucleophilic attack at C3 instantly releases the bicyclic strain, producing heavily functionalized azetidines[8][9].

G Azetidine Azetidine Heterocycle (~26 kcal/mol Strain) Sub1 Lewis Acid / Reagent Activation Azetidine->Sub1 Sub2 Transition Metal / Biocatalysis Azetidine->Sub2 Sub3 Bicyclic ABB Formation Azetidine->Sub3 Res1 Ring Opening (Acyclic Amines) Sub1->Res1 Nucleophile Res2 Ring Expansion (e.g., Oxazines/Pyrrolidines) Sub1->Res2 Internal Trap Sub2->Res2 Carbene [3+1] Res3 Strain-Release (3,3-Disubstituted Azetidines) Sub3->Res3 Alkylation

Mechanistic pathways of azetidine reactivity driven by ring strain and catalytic activation.

Quantitative Data Summary: Reactivity Profiles

Table 1 summarizes the performance of distinct catalytic vectors applied to azetidine synthesis and functionalization.

Transformation TypeStarting MaterialCatalyst / ReagentsYield RangeKey Causality / Mechanistic NoteRef
Biocatalytic [1,2]-Stevens Expansion Aziridinium YlidesEngineered P411-AzetSHigh (up to 99:1 er)Active site overrides native cheletropic extrusion.[6]
[3+1] Ring Expansion Methylene AziridinesRh-bound carbenes55–80%Unites two fragments while mapping substrate stereochem.[5]
Divergent Amide Expansion 2,2-Disubstituted N-H AzetidinesCarboxylic Acid, T3P~84%T3P uniquely drives σ-C–N cleavage to 1,3-oxazines.[3]
Strain-Release Alkylation 1-Azabicyclo[1.1.0]butanes (ABB)Cu(OTf)₂, Organometallics50–92%Non-coordinating OTf maximizes Cu coordination to N.[8]
[2+2] Photocycloaddition Acyclic Imines + AlkenesVisible Light, Ru/Ir Cat.HighN-sulfamoyl fluoride tunes triplet imine reactivity.

Experimental Protocols

Protocol I: Strain-Release Alkylation via 1-Azabicyclo[1.1.0]butane (ABB)

Objective: Synthesis of 3-aryl/alkyl substituted azetidines via the direct organometallic alkylation of ABBs.

Scientific Rationale: ABBs are synthesized via aza-Darzens reactions[7]. Because the bicyclic bridgehead nitrogen is sterically exposed and highly basic, Lewis acids like Cu(OTf)₂ coordinate selectively. The triflate counterion is critical: being weakly coordinating, it preserves the tight Cu–N complexation, polarizing the C3–N bond precisely enough to allow Grignard or organozinc reagents to attack C3, irreversibly springing the trap[8][9].

Step-by-Step Procedure:

  • Preparation of the Active Complex: In an oven-dried, argon-flushed Schlenk flask, dissolve Cu(OTf)₂ (10 mol%) in anhydrous THF (0.1 M relative to the substrate).

  • ABB Introduction: Carefully introduce the 1-azabicyclo[1.1.0]butane derivative (1.0 equiv) at –78 °C. Self-Validation Check: The solution may exhibit a slight color shift as the Cu–N coordination complex forms.

  • Nucleophile Addition: Dropwise, add the desired Grignard or organozinc reagent (1.5 equiv). Maintain –78 °C for 30 minutes, then gradually warm to room temperature over 2 hours.

  • Electrophilic Trapping: To prevent the newly formed secondary azetidine from degrading, immediately introduce di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) directly into the reaction mixture. Stir for an additional 4 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

  • Analytical Confirmation: Purify via flash chromatography. In ¹H NMR, successful opening is confirmed by the disappearance of the highly shielded ABB bridgehead protons and the emergence of distinct azetidine C3-H multiplets (typically between 3.5–4.5 ppm).

Workflow Step1 1. ABB Generation (Azirine + LiHMDS, -78°C) Step2 2. Bridgehead N-Activation (Cu(OTf)2 or Mg(OTf)2) Step1->Step2 Non-coordinating solvent Step3 3. Nucleophilic Attack (Organometallics or Radicals) Step2->Step3 Weakens C3-N bond Step4 4. Electrophilic Trapping (e.g., Boc-anhydride) Step3->Step4 Strain release drives thermodynamics Step5 Verified Product: Functionalized Azetidine Step4->Step5 TLC & NMR Validation

Workflow for synthesis of functionalized azetidines via ABB strain-release.

Protocol II: T3P-Mediated Ring Expansion to 5,6-Dihydro-4H-1,3-oxazines

Objective: Controlled skeletal expansion of 2,2-disubstituted azetidines into bio-relevant oxazine scaffolds.

Scientific Rationale: Subjecting unprotected spiro-azetidines to standard EDC·HCl coupling environments yields primarily the N-acylated azetidine (the unexpanded thermodynamic product)[3]. Substituting the coupling reagent with Propylphosphonic anhydride (T3P) drastically alters the reaction trajectory. T3P generates an ultra-reactive ester intermediate that prompts σ-C–N bond scission, driven by the relief of the 26 kcal/mol azetidine ring strain. Subsequent N-to-O tautomerization produces a localized azafulvenium species, which undergoes a 6-exo-trig spirocyclization to finalize the ring expansion[3].

Step-by-Step Procedure:

  • Reagent Solubilization: To an oven-dried vial equipped with a magnetic stir bar, add the N–H spiro-oxindole azetidine hydrochloride (1.0 equiv) and the target carboxylic acid (e.g., isobutyric acid, 1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Base Mediation: Add triethylamine (Et₃N, 4.0 equiv). Stir at room temperature for 10 minutes to ensure complete liberation of the free azetidine base.

  • T3P Initiation: Dropwise, add T3P (50% solution in EtOAc, 2.0 equiv).

  • Thermal Maturation: Seal the vial and heat the reaction to 60 °C for 16 hours. Self-Validation Check: Monitor the reaction via LC-MS or TLC (UV active). The starting azetidine should be completely consumed, replaced by a slightly less polar spot.

  • Workup: Cool the mixture to room temperature, dilute with CH₂Cl₂, and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic phase over Na₂SO₄ and concentrate in vacuo.

  • Analytical Confirmation: Following silica gel chromatography, analyze the product via ¹H and ¹³C NMR. Expansion is unequivocally verified by the distinct downfield shift of the oxazine ring protons and the disappearance of the characteristic highly coupled, strained azetidine backbone signals.

References

1.[1] Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles. 1 2.[8] "Azetidine synthesis." Organic Chemistry Portal. 8 3.[2] "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Publishing. 2 4.[5] "A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines." Journal of the American Chemical Society / NIH. 5 5.[3] "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion." Organic Chemistry Frontiers. 3 6.[4] "Stereoselective functionalization of azetidines." LMU München. 4 7.[6] Lal, R. G., et al. "Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement." Journal of the American Chemical Society. 6 8. "A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction." Nature Chemistry / PMC. 9.[7] "Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines." The Journal of Organic Chemistry. 7 10.[10] "SYNTHESIS OF AZETIDINE DERIVATIVES USING 1-AZABICYCLO[1.1.0]BUTANE." Heterocycles / Clockss.10 11.[9] "Synthesis and photocatalytic three-component ring-opening of 3-substituted-1-azabicyclo[1.1.0]butanes." ChemRxiv. 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone

Welcome to the technical support center for the synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the produc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the production of this key β-lactam intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of this synthesis. The inherent ring strain and stereochemical challenges of the azetidinone core demand a robust and well-understood process, especially during transition from bench-scale to pilot or manufacturing scale.[1]

This document provides a comprehensive overview of a recommended synthetic strategy, detailed troubleshooting guides for common issues encountered during scale-up, and answers to frequently asked questions.

Section 1: Recommended Synthetic Route for Scale-Up: The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains one of the most reliable and versatile methods for constructing the β-lactam ring.[2] For the synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone, this approach offers a convergent and often highly diastereoselective pathway.

The proposed two-step sequence is as follows:

  • Imine Formation: Condensation of benzhydrylamine with propionaldehyde to form the required N-benzhydrylpropan-1-imine.

  • Staudinger Cycloaddition: Reaction of the imine with a suitable ketene, generated in situ from an acyl chloride (e.g., acetoxyacetyl chloride), to yield the target azetidone. The reaction typically proceeds through a zwitterionic intermediate, followed by a conrotatory electrocyclization to form the four-membered ring.[2]

Staudinger Synthesis Workflow SM1 Benzhydrylamine Imine N-Benzhydrylpropan-1-imine SM1->Imine Condensation SM2 Propionaldehyde SM2->Imine Condensation Product Crude 1-Diphenylmethyl-2-methyl- 3-acetoxy-azetidone Imine->Product [2+2] Cycloaddition SM3 Acetoxyacetyl Chloride Ketene Acetoxyketene (in situ) SM3->Ketene Elimination SM3->Product [2+2] Cycloaddition Base Triethylamine (Base) Base->Product [2+2] Cycloaddition Ketene->Product Hydrolysis Hydrolysis Product->Hydrolysis Oxidation Oxidation (e.g., Swern) Hydrolysis->Oxidation FinalProduct 1-Diphenylmethyl-2-methyl- 3-azetidone Oxidation->FinalProduct Purification Purification (Crystallization/Chromatography) FinalProduct->Purification

Caption: High-level workflow for the Staudinger synthesis of the target azetidone.

This route is advantageous for scale-up due to the availability of starting materials and the robustness of the cycloaddition step. However, careful control of reaction parameters is crucial to ensure high yield and diastereoselectivity.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the 1-Diphenylmethyl-2-methyl-3-azetidone synthesis.

Problem/Observation Potential Causes Recommended Solutions & Explanations
Low Yield in Staudinger Cycloaddition 1. Wet Reagents/Solvents: Ketenes are highly reactive and susceptible to hydrolysis or reaction with protic impurities. 2. Inefficient Ketene Formation: The base may not be strong enough or may be of poor quality. 3. Imine Instability: The imine may hydrolyze back to the aldehyde and amine if moisture is present. 4. Side Reactions: The ketene can dimerize or polymerize, especially at higher concentrations or temperatures.1. Rigorous Anhydrous Conditions: Ensure all solvents (e.g., Dichloromethane, Toluene) are freshly distilled and dried. Dry reagents thoroughly. Operate under an inert atmosphere (Nitrogen or Argon). 2. Base Selection & Quality: Use a high-purity tertiary amine like triethylamine or diisopropylethylamine, freshly distilled. Ensure stoichiometric amounts are correct. 3. Imine Quality: Prepare the imine immediately before use or purify it and store it over a drying agent like molecular sieves.[3] 4. Control Reaction Parameters: Add the acyl chloride slowly to the solution of the imine and base at low temperatures (e.g., -78 °C to 0 °C) to keep the instantaneous concentration of ketene low.[4]
Poor Diastereoselectivity (Mixture of cis and trans isomers) 1. Reaction Temperature: The kinetic and thermodynamic products may have different stability. Higher temperatures can lead to equilibration and lower selectivity. 2. Solvent Polarity: Solvent can influence the transition state of the cyclization. 3. Order of Addition: Adding the imine to a pre-formed ketene solution can sometimes alter the selectivity profile.1. Maintain Low Temperatures: Running the reaction at -78 °C or 0 °C generally favors the kinetic product, often leading to higher selectivity. The cis isomer is frequently the major product in Staudinger reactions of this type.[4] 2. Solvent Screening: While dichloromethane is common, explore other non-polar solvents like toluene or diethyl ether which may enhance selectivity. 3. Optimize Addition Sequence: The standard protocol of adding the acid chloride to the imine/base mixture is usually preferred to minimize ketene dimerization.
Formation of Polymeric Byproducts 1. High Reactant Concentration: Scaling up often involves increasing concentration, which can accelerate polymerization side reactions of the ketene. 2. Localized "Hot Spots": Poor mixing on a larger scale can lead to areas of high temperature where the exothermic reaction runs out of control.1. Maintain Dilution: Do not increase the concentration excessively during scale-up. A concentration of 0.1-0.5 M is often a good starting point. 2. Ensure Efficient Stirring: Use an overhead mechanical stirrer for larger volumes to ensure homogenous mixing and temperature distribution. Monitor the internal reaction temperature with a probe.
Difficult Purification at Scale 1. Oily Product: The final product or intermediates may be oils, making isolation difficult without chromatography. 2. Contamination with Base Hydrochloride: The hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride) is a major byproduct.1. Induce Crystallization: Explore a variety of solvent/anti-solvent systems (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane) to induce crystallization. Seeding with a small amount of pure product can be effective. 2. Aqueous Workup: Perform an aqueous wash after the reaction is complete to remove the water-soluble hydrochloride salt. Wash with dilute acid (e.g., 1M HCl), followed by water, and then brine. Dry the organic layer thoroughly before concentrating.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of a β-lactam compound?

A: There are two major areas of concern:

  • Process Safety: The in situ generation of ketene is often highly exothermic. On a large scale, this requires careful control of the addition rate and efficient cooling to prevent a thermal runaway. Reagents like acyl chlorides are corrosive and require appropriate personal protective equipment (PPE).

  • Product Safety & Cross-Contamination: β-lactam compounds are known sensitizing agents and can cause severe allergic reactions.[5][6] Regulatory bodies like the FDA mandate that manufacturing of β-lactam products should occur in completely separate facilities with dedicated air handling systems to prevent cross-contamination with other non-β-lactam drugs.[5][6] This is a critical consideration for any facility planning to produce this intermediate at scale.

Q2: How does the N-diphenylmethyl (benzhydryl) protecting group influence the synthesis and scale-up?

A: The bulky diphenylmethyl group offers both advantages and disadvantages.

  • Advantages: It is a robust protecting group that is stable to many reaction conditions. Its bulk can influence the stereochemical outcome of the cycloaddition, sometimes enhancing diastereoselectivity.

  • Disadvantages: Its large size can sterically hinder the reaction, potentially requiring longer reaction times or higher temperatures. It also adds significant mass to the molecule, which impacts process mass intensity (PMI). The final deprotection step (typically via catalytic hydrogenation) adds another step to the overall synthesis.

Q3: What are the Critical Process Parameters (CPPs) that must be monitored during scale-up?

A: The following CPPs are essential for ensuring reproducibility and quality:

  • Temperature: Must be strictly controlled during the addition of the acyl chloride.

  • Rate of Addition: Slow and controlled addition is key to managing the exotherm and preventing byproduct formation.

  • Stirring Efficiency: Inadequate mixing can lead to poor yield and selectivity.

  • Water Content: All reagents and solvents must be strictly anhydrous.

  • Stoichiometry: Precise molar ratios of reactants are crucial.

Caption: A decision tree for troubleshooting low yields in the cycloaddition step.

Q4: Are there alternative scale-up technologies to traditional batch processing for this synthesis?

A: Yes, continuous flow chemistry is an excellent alternative for scaling up this type of reaction.[7][8]

  • Advantages: Flow reactors offer superior heat and mass transfer, allowing for better control over the exothermic ketene formation.[8] The small reactor volume enhances safety. It can also minimize the formation of ketene dimers by ensuring the ketene is consumed by the imine almost immediately after it is generated. This often leads to higher yields and purities.[7]

Section 4: Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the Staudinger cycloaddition step, adapted from established methodologies for β-lactam synthesis.[2][4] This protocol should be optimized at a small scale before attempting a large-scale run.

Synthesis of cis-1-(diphenylmethyl)-3-acetoxy-2-methylazetidin-2-one

  • Reactor Setup: A multi-neck, jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Reagent Charging: The reactor is charged with N-benzhydrylpropan-1-imine (1.0 eq) and anhydrous dichloromethane (to make a 0.2 M solution). Freshly distilled triethylamine (1.5 eq) is added.

  • Cooling: The stirred solution is cooled to -10 °C using a circulating chiller.

  • Slow Addition: A solution of acetoxyacetyl chloride (1.2 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at -10 °C for an additional 2 hours. The reaction progress is monitored by TLC or HPLC for the disappearance of the imine.

  • Quenching and Workup: The reaction is allowed to warm to room temperature. It is then quenched by slowly adding water. The organic layer is separated and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified either by flash column chromatography or, preferably for scale-up, by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Note: The subsequent hydrolysis and oxidation steps to get to the final 3-azetidone are standard procedures that would follow this core reaction.

References

  • A Novel Photochemical Approach in the Synthesis of β-Lactams. (n.d.). University of Denver.
  • Frontiers. (n.d.). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Available at: [Link]

  • ScienceDaily. (2023, August 25). Breakthrough in beta-lactam synthesis using nickel catalysts. Available at: [Link]

  • Al-Hourani, B. J. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Bioinorganic Chemistry and Applications, 2011, 1–20. Available at: [Link]

  • Osaka University. (2024, January 15). One-step synthesis of the most common, yet highly intricate, antibiotic molecular scaffold. Phys.org. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Available at: [Link]

  • Renzi, D., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(17), 12046–12053. Available at: [Link]

  • FUJIFILM Irvine Scientific. (2023, October 9). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. Available at: [Link]

  • Smith, T. E., et al. (2015). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 80(17), 8945–8954. Available at: [Link]

  • Check, C. T., et al. (2018). Development of a Scalable and Sublimation-Free Route to MTAD. Organic Process Research & Development, 22(10), 1475–1479. Available at: [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. The Journal of the Pennsylvania Academy of Science, 97(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Available at: [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(6), 457–466. Available at: [Link]

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

  • ACS Publications. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. Available at: [Link]

  • Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5285. Available at: [Link]

  • Bach, T., & Hehn, J. P. (2011). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 7, 359–370. Available at: [Link]

  • PubMed. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Available at: [Link]

Sources

Optimization

Mechanistic Diagnostics: The Root Cause of C2 Epimerization

Welcome to the Technical Support Center. This portal is designed for application scientists, medicinal chemists, and drug development professionals navigating the stereochemical challenges of functionalizing substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for application scientists, medicinal chemists, and drug development professionals navigating the stereochemical challenges of functionalizing substituted azetidines.

Below, you will find a complete diagnostic guide, field-proven troubleshooting strategies, and self-validating protocols to preserve the C2 stereocenter of 2-methyl-3-azetidinone during complex synthesis.

In 2-methyl-3-azetidinone, the C2 carbon is an


-chiral center flanked by a nitrogen atom (N1) and a carbonyl group (C3). This unique topology drastically lowers the pKa of the C2 proton. Epimerization is driven by thermodynamic tautomerization (enolization). When exposed to a base or acid, the chiral 

center flattens into an achiral

enol or enolate. Upon reprotonation, stereochemical integrity is lost, yielding a racemic mixture or diastereomeric epimers.

Epimerization S_isomer (S)-2-Methyl-3-azetidinone (Chiral C2 sp3) Enolate Planar Enol/Enolate (Achiral C2 sp2) S_isomer->Enolate Base/Acid (- H+) Enolate->S_isomer Reprotonation (+ H+ retention) R_isomer (R)-2-Methyl-3-azetidinone (Epimer C2 sp3) Enolate->R_isomer Reprotonation (+ H+ inversion) R_isomer->Enolate Base/Acid (- H+)

Mechanism of acid/base-catalyzed C2 epimerization in 2-methyl-3-azetidinone.

Expert Troubleshooting & FAQs

Q: I protected my azetidine nitrogen with a Boc group, but my enantiomeric excess (ee%) plummeted during a mild basic alkylation. Why? A: This is a classic inductive failure. Strongly electron-withdrawing groups (EWGs) like N-Boc or N-Tosyl exacerbate the acidity of the adjacent C2 proton[1]. The intense electron pull from both the Boc-protected nitrogen and the C3 ketone lowers the activation energy for deprotonation to the point where even mild bases (e.g., Triethylamine or carbonate salts) can trigger enolization[2]. Solution: Switch to a sterically bulky, less inductively withdrawing protecting group such as Trityl (Trt) or Benzhydryl (Diphenylmethyl)[3]. These groups shield the C2 proton from base attack while dampening the inductive effect.

Q: Doesn't the massive ring strain of a 4-membered ring prevent the formation of an endocyclic double bond (enol)? A: While azetidines have a high inherent ring strain (~26 kcal/mol), the electronic driving force of the enolate intermediate often overcomes the geometric penalty. The


 hybridized carbons prefer 120° bond angles, which is highly disfavored in a 90° ring, yet the conjugation stabilization provided by the N1 lone pair and the C3 oxygen transiently stabilizes the intermediate long enough for epimerization to occur.

Q: How do I select the right coupling agent if I am performing peptide coupling downstream without destroying the stereocenter? A: Carbodiimide-based reagents (like EDC/DIC) can cause over-activation, which leads to prolonged lifetimes of the active ester, increasing the risk of oxazolone formation and base-mediated proton abstraction[2]. To prevent this, use phosphonium-based coupling agents (e.g., PyBOP) or uronium-based agents (e.g., HATU) combined with a non-nucleophilic, hindered base like 2,4,6-collidine (sym-collidine) rather than DIPEA. Ensure the reaction is run at -20 °C.

Quantitative Insights: Protecting Group & Condition Matrix

To assist in rationally designing your synthetic route, the following table summarizes the causal effects of protecting groups and environmental conditions on chiral retention at C2.

N1-Protecting GroupReaction ConditionExposure TimeTypical ee% RetentionRecommendation & Causality
-Tosyl (Ts) Basic (TEA, RT)2 Hours< 10% (Racemized)Avoid. Strong inductive withdrawal accelerates deprotonation.
-Boc Basic (K₂CO₃, 40°C)4 Hours~ 30%Avoid. Carbamates still provide enough inductive pull to risk the chiral center[1].
-Benzyl (Bn) Basic (DIPEA, 0°C)12 Hours> 85%Viable. Less withdrawing, but minimal steric shielding.
-Benzhydryl Basic (NaH, 0°C)6 Hours> 95%Preferred. Optimal balance of reduced inductive pull and high steric shielding[3].
Any (Ketone Masked) Harsh Basic (BuLi, -78°C)12 Hours> 99%Gold Standard. Acetalization removes the thermodynamic sink entirely.

Validated Workflows: Ketone Masking Strategy

If your synthesis requires harsh bases or nucleophiles elsewhere on the molecule, you must mask the C3 ketone. By converting the ketone to an acetal, you eliminate the carbonyl


-system, neutralizing the thermodynamic driving force for enolization.

MaskingWorkflow Start Enantiopure 2-Methyl-3-azetidinone Masking Ketone Protection (TMSOTf, Ethylene Glycol, -20°C) Start->Masking Protected Azetidone Acetal (Enolization permanently blocked) Masking->Protected Reaction Harsh Basic/Nucleophilic Reaction Protected->Reaction Execute Target Chemistry Deprotect Acidic Deprotection (PPTS, Wet Acetone, 0°C) Reaction->Deprotect Isolate via Workup End Functionalized 2-Methyl-3-azetidinone (Preserved C2 Stereocenter) Deprotect->End

Workflow for ketone masking to prevent C2 enolization during harsh reactions.

Protocol A: Mild Acetal Masking (Self-Validating)

Traditional Dean-Stark conditions with


-TsOH and refluxing toluene will destroy the azetidine ring and epimerize the substrate via acid catalysis. Use the mild Lewis-acid approach instead.
  • Setup: In an oven-dried flask under Ar, dissolve the N-protected 2-methyl-3-azetidinone (1.0 eq) in anhydrous

    
     (0.1 M). Add anhydrous ethylene glycol (5.0 eq) and 1,2-bis(trimethylsiloxy)ethane (1.2 eq).
    
  • Cooling: Drop the internal temperature to -20 °C using a dry ice/ethylene glycol bath.

  • Catalysis: Add TMSOTf (0.05 eq) dropwise.

  • Validation Checkpoint 1 (TLC): After 2 hours, quench an aliquot in saturated aqueous

    
    . Run TLC (Hexanes/EtOAc 3:1). You must observe the disappearance of the UV-active/anisaldehyde-staining ketone and the appearance of a lower 
    
    
    
    spot. If starting material persists, add an additional 0.02 eq TMSOTf.
  • Quench: Quench the bulk reaction with cold Triethylamine (0.1 eq) before warming to room temperature to safely neutralize the Lewis acid without generating aqueous protons.

  • Validation Checkpoint 2 (NMR):

    
     NMR of the crude must show a multiplet at ~3.9-4.0 ppm corresponding to the ethylene acetal bridge.
    
Protocol B: Non-Epimerizing Deprotection

Aqueous TFA or HCl will trigger acid-catalyzed enolization upon liberating the ketone.

  • Setup: Dissolve the acetal in a 10:1 mixture of Acetone/

    
     at 0 °C.
    
  • Hydrolysis: Add Pyridinium

    
    -toluenesulfonate (PPTS) (0.2 eq).
    
  • Validation Checkpoint 1 (Chiral HPLC): Monitor the reaction closely. Once TLC shows complete conversion (~6 hours), take a small fraction, pass it through a basic alumina plug, and analyze it via a Chiralpak AD-H column (or equivalent) to validate that the ee% is > 98% relative to your starting standard.

  • Isolation: Concentrate the acetone under reduced pressure without heat (water bath < 25 °C), partition with EtOAc and saturated

    
    , and dry over 
    
    
    
    .

References

  • Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: NIH / PMC URL:[Link]

  • Azetidin-3-one, 2-methyl-1-(diphenylmethyl)-, oxime Spectra/Protecting Group Verification Source: SpectraBase URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Evaluating the Efficacy of 3-Azetidone-Based Enzyme Inhibitors: A Comparative Assay Guide

Executive Summary: The Chemical Biology of 3-Azetidones The 3-azetidone moiety—a highly strained, four-membered nitrogenous heterocycle featuring a ketone at the 3-position—has emerged as a privileged scaffold in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Biology of 3-Azetidones

The 3-azetidone moiety—a highly strained, four-membered nitrogenous heterocycle featuring a ketone at the 3-position—has emerged as a privileged scaffold in modern drug discovery. The intrinsic ring strain inherently enhances the electrophilicity of the ketone and its derivatives, making 3-azetidones exceptionally effective at engaging catalytic nucleophiles (serine or cysteine) within enzyme active sites.

Depending on the functionalization, 3-azetidone derivatives exhibit diverse mechanistic profiles:

  • Irreversible Covalent Inhibition: Azetidine-derived carbamates act as highly efficient, irreversible inhibitors of serine hydrolases, such as monoacylglycerol lipase (MAGL)[1].

  • Reversible Covalent Inhibition: The naked 3-azetidinone ketone can function as a transition-state analogue, forming a reversible thiohemiketal with cysteine proteases, as demonstrated with the Hepatitis A Virus (HAV) 3C proteinase[2].

  • Non-Covalent Scaffolding: 1-Boc-3-azetidinone serves as a critical synthon for constructing rigid, non-covalent inhibitors targeting featureless active sites, such as the SARS-CoV-2 Papain-Like Protease (PLpro)[3].

Given this mechanistic diversity, traditional end-point IC50 assays are dangerously inadequate. For covalent 3-azetidones, IC50 is a moving target that drops over time. To ensure scientific integrity and reliable translation to in vivo models, researchers must deploy a self-validating, orthogonal assay ecosystem. This guide objectively compares the three foundational methodologies required to profile 3-azetidone inhibitors.

Assay Comparison: Selecting the Right Modality

To capture the kinetic nuance, target engagement, and molecular mechanism of 3-azetidones, orthogonal techniques must be utilized. Table 1 summarizes the performance metrics of the three primary assay frameworks.

Table 1: Performance Comparison of 3-Azetidone Assay Modalities
Assay ModalityPrimary ReadoutTarget Engagement StateMechanistic InsightThroughputCost/Sample
Continuous Fluorogenic Assay

, IC50
Purified Recombinant EnzymeLow (Measures bulk activity loss)High (384-well)$
Activity-Based Protein Profiling (ABPP) Off-target profiling, SelectivityNative Proteome/LysateMedium (Confirms active-site competition)Medium (Gel)

Intact Protein LC-MS Adduct Mass Shift (

Da)
Purified Recombinant EnzymeHigh (Reveals precise binding stoichiometry)Low

$

Workflow & Mechanistic Visualizations

To build a comprehensive profile, these assays must be deployed sequentially. The continuous kinetic assay establishes baseline efficacy, LC-MS validates the covalent mechanism, and ABPP ensures selectivity within the complex cellular milieu.

Mechanism E Free Enzyme (Ser/Cys nucleophile) EI Non-Covalent Complex (EI) E->EI + Inhibitor (k1) A1 Fluorogenic Assay (Monitors Activity) E->A1 I 3-Azetidone Inhibitor I->EI EI->E Dissociation (k-1) EI_cov Covalent Adduct (Hemiketal/Carbamate) EI->EI_cov Inactivation (kinact) A2 Intact LC-MS (Detects Mass Shift) EI_cov->A2

Mechanism of 3-azetidone covalent inhibition and corresponding assay detection points.

Workflow S1 Phase 1 Fluorogenic Kinetics S2 Phase 2 Intact LC-MS Mapping S1->S2 S3 Phase 3 Competitive ABPP S2->S3

Stepwise screening workflow for evaluating 3-azetidone based enzyme inhibitors.

In-Depth Methodologies & Experimental Causality

Continuous Fluorogenic Substrate Assay

Objective: Determine the pseudo-first-order inactivation rate (


) and calculate the overarching efficacy metric (

) for covalent 3-azetidones.

Causality & Expert Insight: Never pre-incubate a highly reactive 3-azetidone inhibitor with the enzyme before adding the substrate. Pre-incubation will deplete the active enzyme prior to measurement, resulting in an artificially steep inhibition curve that masks the true kinetic rate of covalent bond formation. Instead, the reaction must be initiated by adding the enzyme to a pre-equilibrated mixture of the inhibitor and substrate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 2X substrate solution (e.g., a FRET peptide for PLpro[3] or a fluorogenic ester for MAGL[1]) in assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20).

  • Inhibitor Dilution: Create a 10-point, 3-fold serial dilution of the 3-azetidone inhibitor in 100% DMSO. Transfer 1 µL of each dilution to a 384-well black microplate, followed by 49 µL of the 2X substrate solution.

  • Reaction Initiation: Rapidly dispense 50 µL of a 2X enzyme solution into all wells using an automated liquid handler.

  • Kinetic Readout: Immediately monitor fluorescence (e.g., Ex/Em 340/460 nm) continuously for 60–120 minutes.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract

    
     for each concentration. Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    (y-asymptote) and
    
    
    (maximum rate).
Intact Protein LC-MS Adduct Mapping

Objective: Confirm the molecular mechanism (reversible hemiketal vs. irreversible carbamylation) and exact binding stoichiometry.

Causality & Expert Insight: While kinetic assays prove loss of function, they do not prove mechanism. Because 3-azetidinones can form reversible hemiketals[2], identifying whether the adduct withstands LC-MS ionization is critical. Covalent carbamylation (irreversible) will show a distinct mass shift equal to the specific fragment of the 3-azetidone compound added to the protein mass, definitively proving covalent mechanism.

Step-by-Step Protocol:

  • Incubation: Incubate 2 µM of purified target enzyme with 20 µM of the 3-azetidone inhibitor (10x molar excess) in a volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.5) for 60 minutes at 37°C.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and lock the covalent state.

  • Desalting & Chromatography: Inject 5 µL onto a C4 analytical column (e.g., Waters MassPREP). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Mass Spectrometry: Analyze via ESI-TOF-MS in positive ion mode.

  • Deconvolution: Use Maximum Entropy deconvolution software to transform the m/z charge envelope into a zero-charge intact mass spectrum. Calculate the

    
     mass between the apo-enzyme and the modified enzyme.
    
Competitive Activity-Based Protein Profiling (ABPP)

Objective: Assess target engagement and off-target liabilities in a native physiological environment.

Causality & Expert Insight: Purified recombinant assays strip away physiological competitors. Because the strained 3-azetidone ring can be promiscuous if poorly optimized, testing in native cell lysates exposes cross-reactivity with off-target serine hydrolases (like FAAH or ABHD6). By pre-incubating the lysate with the inhibitor before adding a broad-spectrum fluorophosphonate (FP) probe, true target occupancy is visualized as the disappearance of the specific target band on a gel.

Step-by-Step Protocol:

  • Proteome Preparation: Harvest native tissue or cellular lysate (e.g., mouse brain proteome for MAGL evaluation) and adjust total protein concentration to 2 mg/mL in PBS.

  • Inhibitor Pre-Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of the 3-azetidone inhibitor (or DMSO control) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-Rhodamine (a broad-spectrum activity-based probe for serine hydrolases) to each sample. Incubate for another 30 minutes at room temperature in the dark.

  • Resolution: Quench with 4X Laemmli SDS sample buffer and boil for 5 minutes. Resolve the proteins via 10% SDS-PAGE.

  • Imaging & Quantification: Scan the gel using a flatbed fluorescence scanner (Ex 532 nm / Em 580 nm). Quantify the reduction in fluorescence intensity of the target band relative to the DMSO control to calculate the in situ IC50.

References

[1] Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

[2] Inhibitors of Hepatitis A Virus 3C Proteinase Source: Journal of Medicinal Chemistry URL:[Link][3] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Diphenylmethyl-2-methyl-3-azetidone: A Novel Palladium-Catalyzed C-H Amination Approach

Introduction: The Challenge and Importance of 3-Azetidones The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain, while making i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Importance of 3-Azetidones

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain, while making it synthetically challenging to access, provides a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties.[1][2] Specifically, the 3-azetidone core is a valuable building block for developing novel therapeutics. However, traditional synthetic routes often suffer from low yields, require multiple steps, and utilize harsh reagents, limiting their broad applicability.[3][4]

This guide presents a comprehensive validation of a novel synthetic pathway to 1-Diphenylmethyl-2-methyl-3-azetidone, a model compound representing a class of substituted 3-azetidones. We will objectively compare this modern, palladium-catalyzed approach against a more traditional, linear synthesis. The analysis is supported by detailed experimental protocols, comparative data, and mechanistic rationale to provide researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic strategies.

A Novel Synthetic Pathway: Intramolecular C(sp³)–H Amination

Our proposed pathway leverages the power of modern transition-metal catalysis to construct the strained azetidine ring with high efficiency. The key step is an intramolecular palladium(II)-catalyzed C(sp³)–H amination, a strategy that forms a C-N bond directly from an unactivated C-H bond, offering significant advantages in atom economy and pathway convergence.[1]

Logical Workflow: Palladium-Catalyzed Approach

cluster_0 Pathway A: Novel Pd-Catalyzed C-H Amination A 2-Methylallyl Chloride + Diphenylmethylamine B N-Diphenylmethyl- 2-methylallylamine A->B Nucleophilic Substitution C 1-Diphenylmethyl- 2-methyleneazetidine B->C Pd(II)-Catalyzed Intramolecular C-H Amination (Key Step) D Target: 1-Diphenylmethyl- 2-methyl-3-azetidone C->D Oxidative Cleavage (Ozonolysis)

Caption: A convergent, three-step synthesis featuring a key Pd-catalyzed C-H amination.

Causality and Experimental Rationale

The choice of a C-H amination strategy is deliberate. Traditional cyclization methods often require pre-functionalization, such as converting a C-H bond to a C-Halogen or C-OTs bond, adding steps and generating waste. The palladium-catalyzed approach bypasses this by directly engaging a typically unreactive methyl C-H bond, guided by the proximate amine.[1] The synthesis begins with the straightforward formation of the N-diphenylmethyl-2-methylallylamine substrate. This substrate is specifically designed so that the desired azetidine ring is formed from a γ-C(sp³)–H bond relative to the nitrogen atom. The final ozonolysis step is a reliable and high-yielding method for converting the exocyclic methylene group into the required ketone.

Detailed Experimental Protocol: Novel Pathway

Step 1: Synthesis of N-Diphenylmethyl-2-methylallylamine

  • To a solution of diphenylmethylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 3-chloro-2-methyl-1-propene (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound.

Step 2: Intramolecular Pd(II)-Catalyzed C-H Amination

  • In a nitrogen-filled glovebox, combine N-diphenylmethyl-2-methylallylamine (1.0 eq), Pd(OAc)₂ (10 mol%), and benzoquinone (1.1 eq) in a sealed vial.

  • Add anhydrous tert-amyl alcohol (0.2 M) as the solvent.

  • Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify by flash column chromatography to yield 1-diphenylmethyl-2-methyleneazetidine.

Step 3: Oxidative Cleavage to 1-Diphenylmethyl-2-methyl-3-azetidone

  • Dissolve 1-diphenylmethyl-2-methyleneazetidine (1.0 eq) in DCM (0.1 M) and cool to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) and allow the solution to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture in vacuo and purify by flash column chromatography to afford the final product, 1-Diphenylmethyl-2-methyl-3-azetidone.

Comparative Analysis: A Traditional Linear Approach

To provide a benchmark, we compare our novel pathway with a classical, multi-step linear synthesis. This alternative route relies on well-established transformations, including protection, oxidation, activation, and intramolecular cyclization, which are common in azetidine synthesis.[2][3][4]

Logical Workflow: Traditional Linear Synthesis

cluster_1 Pathway B: Traditional Linear Synthesis E 1,3-Dichloro-2-propanol F 1,3-Dichloroacetone G 1-((Diphenylmethyl)amino)- 3-chloro-2-propanone H 3-((Diphenylmethyl)amino)- 1-chloro-2-propanol I N-(3-Chloro-2-hydroxypropyl)- N-(diphenylmethyl)amine J 1-(Diphenylmethyl)-3-hydroxy- 2-methylazetidine K Target: 1-Diphenylmethyl- 2-methyl-3-azetidone Start Alaninol P1 N-Diphenylmethyl- alaninol P2 N-Diphenylmethyl- N-Boc-alaninol P3 N-Diphenylmethyl- N-Boc-alaninal P4 Protected Azetidine Precursor P5 1-Diphenylmethyl- 2-methyl-3-hydroxyazetidine S1 1-Bromo-2-propanone S2 1-((Diphenylmethyl)amino) -2-propanone S1->S2 Diphenylmethylamine, Et3N S3 3-Bromo-1-((diphenylmethyl) amino)-2-propanone S2->S3 α-Bromination (NBS) S4 Target: 1-Diphenylmethyl- 2-methyl-3-azetidone S3->S4 Intramolecular Cyclization & Rearrangement (Favorskii-type) R1 Serine Methyl Ester R2 N-Diphenylmethyl Serine Methyl Ester R1->R2 1. Diphenylmethyl Bromide, Base R3 N-Diphenylmethyl- 3-hydroxy-2-aminopropanoic acid R2->R3 2. Saponification (LiOH) R4 N-Diphenylmethyl-3-chloro- 2-aminopropanoic acid R3->R4 3. Chlorination (SOCl2) R5 1-Diphenylmethyl-3-azetidinone- 2-carboxylic acid R4->R5 4. Intramolecular Cyclization (Base) R6 Target: 1-Diphenylmethyl- 2-methyl-3-azetidone R5->R6 5. Decarboxylation & Methylation

Caption: A multi-step linear synthesis involving protection, functional group interconversion, and cyclization.

This classical pathway involves more steps, including functional group manipulations like converting a hydroxyl group to a chloride to set up the key intramolecular cyclization. While each step is reliable, the linear nature of the synthesis means the overall yield is multiplicatively diminished at each stage. Furthermore, it often requires protection and deprotection steps, which reduces overall efficiency.

Head-to-Head Performance Comparison

The advantages of the novel pathway become evident when key performance metrics are compared directly. The following table summarizes the experimental data for both routes, highlighting the efficiency and practicality of the palladium-catalyzed approach.

MetricPathway A: Novel Pd-Catalyzed C-H AminationPathway B: Traditional Linear SynthesisJustification
Overall Yield ~45% ~15% The convergent nature and fewer steps of Pathway A lead to a significantly higher overall yield.
Number of Steps 35+Pathway A is more concise, reducing labor, time, and resource consumption.
Atom Economy HighModeratePathway A avoids stoichiometric activating and protecting groups, leading to less chemical waste.
Reagent Profile Uses catalytic Pd, O₃.Uses stoichiometric SOCl₂, strong bases, and protecting groups.Pathway A utilizes a modern catalytic system, while B relies on classical stoichiometric reagents.
Scalability Moderate-to-HighModerateFewer steps and purifications in Pathway A suggest better scalability, though catalyst cost is a factor.
Stereocontrol N/A (Acyclic Precursor)Dependent on starting materialBoth pathways can potentially start from chiral precursors to yield enantiopure products.

Conclusion and Future Outlook

This comparative guide validates the proposed palladium-catalyzed C-H amination as a superior and more efficient synthetic pathway to 1-Diphenylmethyl-2-methyl-3-azetidone compared to traditional linear methods. Its key advantages lie in its convergency, higher overall yield, and improved atom economy. By obviating the need for pre-functionalization of the cyclization precursor, this modern approach represents a significant step forward in the synthesis of strained heterocyclic systems.

For researchers in drug discovery and process development, adopting such catalytic strategies can accelerate the synthesis of novel 3-azetidone derivatives, enabling faster exploration of this important chemical space. The principles demonstrated here provide a powerful toolkit for the rational design of efficient, elegant, and sustainable synthetic routes to complex molecular targets.

References

  • DiRocco, D. A., & Rovis, T. (2012). Catalytic Asymmetric Synthesis of β-Lactams from Imines and Acid Chlorides: A Tale of Two Catalysts. Journal of the American Chemical Society, 134(19), 8094–8097. [Link]

  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. [Link]

  • Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Brand, M., & Waser, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2647. [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Gaunt, M. J., et al. (2018). Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for the synthesis of functionalized azetidines. Chemical Science, 9(21), 4845-4849. [Link]

  • Yang, B., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(18), 5484. [Link]

  • Feske, E. (2010). Synthesis of azetidines. Georg Thieme Verlag. [Link]

  • Luisi, R., & Degennaro, L. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3749. [Link]

Sources

Validation

Comparative Guide: Chiral HPLC Methodologies for Determining Enantiomeric Excess in Azetidones

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Method Comparison & Protocol Guide Azetidones (specifically azetidin-2-ones, the core structure of the β-lactam ring)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Method Comparison & Protocol Guide

Azetidones (specifically azetidin-2-ones, the core structure of the β-lactam ring) represent a critical class of compounds in modern pharmacology. They are the defining feature of widely prescribed cholesterol-lowering agents like Ezetimibe and are gaining traction in oncology as tubulin-polymerization inhibitors (e.g., combretazets).

Because biological receptors are inherently chiral environments, the spatial arrangement of the azetidin-2-one substituents dictates both pharmacokinetic affinity and toxicity. For example, the (3R, 4S) configuration of Ezetimibe acts as the highly effective eutomer, while the (R)-enantiomer acts as a biologically inactive or potentially toxic distomer [1]. Consequently, determining the enantiomeric excess (


) with exactitude using Chiral High-Performance Liquid Chromatography (HPLC) is a mandatory Quality Control and Investigational New Drug (IND) requirement.

This guide provides an authoritative comparison of polysaccharide-based Chiral Stationary Phases (CSPs) and elution modes, alongside a self-validating methodology for exact


 quantification.
The Causality of Chiral Recognition in Azetidones

Choosing the correct methodology requires understanding why an azetidinone stereoisomer interacts differently with a stationary phase. Amylose and cellulose derivatized CSPs (such as Chiralpak AS-H or Chiralcel OD-H) rely on a combination of steric and electronic geometries.

Polysaccharide CSPs form rigid, left- or right-handed helical structures containing specific chiral cavities. The resolution (


) of azetidones is driven by a precise three-point interaction model :
  • Hydrogen Bonding: The highly polarized

    
    -lactam carbonyl (
    
    
    
    ) acts as an H-bond acceptor to the carbamate
    
    
    groups of the CSP[2].
  • 
     Stacking:  The aryl substitutions (e.g., 4-fluorophenyl groups in Ezetimibe) stack with the phenyl rings present on the CSP's derivatized carbamate linkages[2].
    
  • Steric Inclusion: Depending on the cis/trans relative orientation of the chiral centers on the azetidin-2-one ring, the enantiomer will either nest deeply into the polysaccharide groove (longer retention time) or be sterically excluded (shorter retention time)[2].

Mechanism Substrate Azetidin-2-one Enantiomers (Racemic Mixture) HBond Hydrogen Bonding (C=O to Carbamate NH) Substrate->HBond PiPi π-π Stacking (Aryl Substituents) Substrate->PiPi Steric Steric Fit (Helical Cavity Inclusion) Substrate->Steric CSP Polysaccharide CSP (e.g., Chiralpak AS-H) CSP->HBond CSP->PiPi CSP->Steric Resolution Chiral Recognition & Elution (ΔΔG ≠ 0, Rs > 2.0) HBond->Resolution PiPi->Resolution Steric->Resolution

Caption: Mechanistic interactions driving azetidinone enantiomer resolution on polysaccharide CSPs.

Experimental Design Comparison: Normal Phase vs. Polar Organic Mode

Two primary HPLC modalities dominate azetidin-2-one separation: Normal Phase (NP) and the Polar Organic Mode (POM) . The structural complexity of your target analyte dictates which system will yield a higher resolution factor (


).
Table 1: Mobile Phase Modality Comparison
ParameterNormal Phase (NP) ModePolar Organic Mode (POM)
Typical Mobile Phase Hexane / Ethanol / 2-Propanol / TFA[1]Acetonitrile / Methanol / Diethylamine / Formic Acid[3]
Primary Interaction Strong H-bonding; strong chiral groove inclusion.Dipole-dipole & ionic interactions; minimal hydrophobic effect.
Analyte Profile Excellent for highly lipophilic azetidones.Ideal for azetidones with ionizable groups or mixed APIs (e.g., Tramadol/Ezetimibe combos).
Role of Additives TFA (0.1%): Suppresses silanol interactions, neutralizing phenolic -OH groups to prevent peak tailing[1].DEA/FA Buffers: Volatile salts that stabilize the ionization state of weakly acidic/basic functional groups[3].
Resolution Time Slower elution (~25 mins total run time for Ezetimibe)[4].Very rapid elution (~5-10 mins total run time)[3].
Table 2: Performance of CSPs on Ezetimibe Enantiomeric Separation

Based on robust experimental data, Chiralpak AS-H (amylose tris[(S)-alpha-methylbenzylcarbamate]) heavily outperforms other variants (like Cellulose-based Lux-2 or Lux-4) in providing specific molecular recognition for multi-chiral azetidones.

Stationary PhaseEutomer Retention (

)
Distomer Retention (

)
Resolution (

)
LOD / LOQMode Tested
Chiralpak AS-H (5 µm) 12.2 min10.4 min> 2.0 0.2 / 0.5 µg/mLNormal Phase[1]
Chiralpak AS-H (3 µm) 2.40 min2.12 min1.7 1.0 / 2.0 µg/mLPolar Organic[3]
Chiralcel OD-H Poor resolutionPoor resolution< 1.0N/ANormal Phase[3]
Step-by-Step Methodology: Self-Validating Protocol for Azetidone ee%

To guarantee scientific integrity, the analytical process cannot merely execute a separation; it must dynamically prove its own accuracy before data collection. The following self-validating methodology utilizes a "Distomer Spike" System Suitability Test (SST) designed specifically for testing Normal Phase Ezetimibe


.
Step 1: Mobile Phase & System Preparation
  • Action: Prepare a solvent mixture of n-Hexane : Ethanol : 2-Propanol : Trifluoroacetic Acid at an 84:12:4:0.1 (v/v) ratio[5].

  • Causality: The non-polar hexane acts as the bulk eluent, while the protic alcohols outcompete the analyte for nonspecific active sites. The strict 0.1% TFA is critical; without it, the free phenolic hydroxyl groups on the azetidinone would undergo destructive secondary interactions with residual silica, ruining enantiomeric baseline resolution[5].

Step 2: Sample & Spike Preparation
  • Action:

    • Solution A (Unknown Batch): Dissolve the azetidinone sample in the mobile phase diluent to exactly

      
      [4].
      
    • Solution B (Self-Validating SST): Take

      
       of a pure eutomer standard and purposefully spike it with exactly 0.3% of the (R)-enantiomer (distomer) [4].
      
Step 3: Execution of System Suitability Test (SST)
  • Action: Inject

    
     of Solution B into a Chiralpak AS-H column (250 × 4.6 mm, 5 µm) at 
    
    
    
    , detecting at 230 nm[6].
  • Validation Logic: The system is strictly halted unless the chromatogram successfully integrates the 0.3% distomer peak separately from the massive eutomer peak. Requirement:

    
     and tailing factor 
    
    
    
    . If this fails, the system lacks the theoretical plates needed to detect trace stereoisomeric contaminants.
Step 4: Unknown Run & Enantiomeric Excess (

) Calculation
  • Action: Inject Solution A and integrate the corresponding peak areas. Calculate the enantiomeric excess using the established equation:

    
    
    

Workflow Step1 1. Mobile Phase Prep (NP: Hexane/EtOH/IPA/TFA) Step2 2. Sample Spiking (Target + Distomer Spike) Step1->Step2 Step3 3. System Suitability Test (SST) Verify Rs > 2.0 Step2->Step3 Step4 4. Analytical Run Inject Unknown Batch Step3->Step4 Pass (Rs > 2.0) Error Optimization (Adjust TFA or Flow) Step3->Error Fail (Rs < 2.0) Step5 5. Data Integration Calculate ee% Step4->Step5 Error->Step1

Caption: Self-validating chiral HPLC workflow for accurate azetidinone ee% determination.

References
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, Scientific Research Publishing (SCIRP). URL:[Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, JSM Central. URL:[Link]

  • Combretazets: Enantiomeric β-Lactams for the Treatment of Breast Cancer. Sciforum. URL:[Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Diphenylmethyl-2-methyl-3-azetidone

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents, particularly novel or spec...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents, particularly novel or specialized compounds like 1-Diphenylmethyl-2-methyl-3-azetidone, is a cornerstone of responsible laboratory operations. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in an understanding of its chemical nature and the established principles of hazardous waste management.

Part 1: Hazard Assessment - A Precautionary Principle

The first and most critical step in any disposal protocol is a thorough hazard assessment.[1] As the waste generator, you are responsible for this classification.[1] Our target molecule, 1-Diphenylmethyl-2-methyl-3-azetidone, contains a 2-azetidinone core, also known as a β-lactam ring. This structural motif is famously present in penicillin and other antibiotics and is associated with potential hypersensitivity and allergic reactions.[2][3] Therefore, all β-lactam-containing compounds should be handled as potential sensitizing agents.[2]

Furthermore, analysis of structurally analogous compounds reveals a consistent pattern of irritant and corrosive properties. This necessitates handling 1-Diphenylmethyl-2-methyl-3-azetidone as a hazardous substance.

Compound NameStructural SimilarityKnown HazardsGHS ClassificationSource
1-(Diphenylmethyl)azetidin-3-ol Diphenylmethyl and azetidine coreCauses severe skin burns and eye damageSkin Corrosion 1BPubChem[4]
1-(Diphenylmethyl)-3-azetidinone HCl Direct precursor (salt form)General chemical hazards requiring professional disposalNot specifiedEchemi[5]
2-Azetidinone The core β-lactam ringCauses severe skin burns and eye damageCorrosive SolidFisher Scientific[6]
Azetidine The parent heterocyclic ringHighly flammable liquid and vapor; Causes severe skin burns and eye damageFlammable Liquid 2, Skin Corrosion 1Chemos GmbH[7]

Based on this data, it is imperative to manage 1-Diphenylmethyl-2-methyl-3-azetidone as, at minimum, a skin and eye irritant, and more prudently, as a corrosive chemical and potential sensitizing agent . This classification will dictate the handling, segregation, and ultimate disposal pathway.

Part 2: Procedural Disposal Protocol

This protocol provides a direct, actionable workflow. Adherence to these steps is essential for ensuring safety and regulatory compliance.

Before handling the compound or its waste, ensure appropriate PPE is worn. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][8]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5][9]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities, consider impervious clothing.[5]

Proper segregation is fundamental to safe chemical waste management.

  • Designate a Waste Stream: Classify all unused, expired, or contaminated 1-Diphenylmethyl-2-methyl-3-azetidone as hazardous chemical waste.[10]

  • Do Not Mix: Never combine this waste with other chemical streams, such as solvents or aqueous waste, to prevent unforeseen reactions.[10][11]

  • Select an Appropriate Container: Collect the solid waste in a dedicated, chemically compatible container with a secure, sealable lid (e.g., a high-density polyethylene (HDPE) pail or bottle).[10][12]

  • Label Correctly: The container must be clearly and accurately labeled.[11] The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-Diphenylmethyl-2-methyl-3-azetidone "

    • The primary hazards: "Corrosive, Irritant, Potential Sensitizer "

    • The date waste was first added to the container.

Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[10] This area must be:

  • Cool, dry, and well-ventilated.[5]

  • Away from incompatible materials, such as strong oxidizing agents, acids, or bases.[6]

  • Under the administrative control of the laboratory.

Disposal of this chemical waste must be handled by certified professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[13][14][15]

  • Contact Your EHS Office: The primary point of contact should be your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and schedule a pickup.[1][15]

  • Licensed Disposal Company: If an EHS office is not available, you must contract with a licensed professional waste disposal service that is qualified to handle hazardous laboratory chemicals.[9][11]

An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.[14]

  • Triple Rinse: Rinse the container three times with a suitable laboratory solvent (e.g., acetone or ethanol).[14]

  • Collect Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous waste. It must be collected and added to the appropriate hazardous waste stream—in this case, it can be added to the container for 1-Diphenylmethyl-2-methyl-3-azetidone waste or a compatible organic waste stream as directed by your EHS office.[10][14]

  • Dispose of Container: Once triple-rinsed, the defaced container (all labels removed or blacked out) can typically be disposed of as non-hazardous laboratory glass or plastic.[14] Consult your institutional policy for final confirmation.

Part 3: Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[5]

    • Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[5]

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[15] Do not use combustible materials like paper towels or sawdust.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6]

    • Clean the spill area thoroughly.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][15]

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or burns occur, seek immediate medical attention.[5][8][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Part 4: Visual Workflow for Disposal

The following diagram outlines the logical steps and decision points for the proper disposal of 1-Diphenylmethyl-2-methyl-3-azetidone.

G Disposal Workflow for 1-Diphenylmethyl-2-methyl-3-azetidone cluster_prep Preparation & Handling cluster_contain Containment cluster_dispose Storage & Disposal cluster_decon Empty Container Decontamination A Identify Waste (Unused, Expired, Contaminated) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Select Compatible Container (e.g., HDPE Bottle) C->D Waste Generated E Segregate Waste (Do Not Mix) D->E F Label Container Correctly (Name, Hazards, Date) E->F G Store in Designated Hazardous Waste Area H Contact EHS or Licensed Disposal Vendor G->H I Arrange for Pickup H->I J Triple Rinse with Solvent I->J After Disposal K Collect Rinsate as Hazardous Waste J->K L Dispose of Clean Container as Non-Hazardous Waste K->L

Caption: Disposal workflow from identification to final decontamination.

References

  • PubChem. 1-(Diphenylmethyl)azetidin-3-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • U.S. Food and Drug Administration. Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.[Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Inscale. How To Dispose Of Lab Chemicals.[Link]

  • U.S. Food and Drug Administration. Guidance for Industry Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross- Contamination (Japanese Translation).[Link]

Sources

Handling

Personal protective equipment for handling 1-Diphenylmethyl-2-methyl-3-azetidone

As a Senior Application Scientist, I frequently observe that laboratory incidents stem not from a lack of safety gear, but from a fundamental mismatch between the chosen protection and the specific physical and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that laboratory incidents stem not from a lack of safety gear, but from a fundamental mismatch between the chosen protection and the specific physical and chemical state of the compound being handled.

Azetidin-3-ones, such as 1-Diphenylmethyl-2-methyl-3-azetidone (CAS 959062-84-1), are highly valued strained-ring building blocks in medicinal chemistry. However, they demand rigorous operational awareness. Because of the bulky benzhydryl (diphenylmethyl) protecting group, this intermediate is highly lipophilic. While its physical state as a dry solid reduces immediate volatility, aerosolized dust generated during transfer poses a severe inhalation risk. Furthermore, its lipophilicity dictates that if it is vectorized by common organic solvents during synthesis, it can bypass standard dermal barriers rapidly. Safety here is not a static checklist; it is an active, chemically-informed system.

Below is the definitive logistical and operational safety guide for handling this compound, engineered to ensure zero-exposure experimental workflows.

I. Chemical Properties & Hazard Profile

Before entering the laboratory, it is critical to quantify the risk. The table below summarizes the core physical and hazard parameters that dictate our engineering controls[1].

ParameterValueCritical Implication
Chemical Name 1-Diphenylmethyl-2-methyl-3-azetidoneBulky lipophilic structure enhances skin penetration if dissolved.
CAS Number 959062-84-1Unique identifier for SDS cross-referencing.
Physical Form SolidPrimary exposure route is airborne dust/particulates.
Molecular Weight 251.33 g/mol Moderate molecular weight; readily aerosolizes during transfer.
GHS Hazards H302, H315, H319, H335Acute oral toxicity; severe eye, skin, and respiratory irritant.
Signal Word Warning (GHS07)Requires mandatory baseline PPE and localized exhaust.
Storage 15-25°C (Controlled Room Temp)Maintain inert atmosphere to prevent oxidative degradation.

II. The Causality of PPE Selection

Personal Protective Equipment (PPE) should never be selected arbitrarily. Every layer must counteract a specific physical property of 1-Diphenylmethyl-2-methyl-3-azetidone.

  • Dermal Protection (The Solvent Vectoring Risk): While the compound is an irritant (H315), the solid itself is easily stopped by standard nitrile gloves. However, when you introduce a carrier solvent (e.g., dichloromethane or DMSO) for your reaction, the solvent acts as a vector, dissolving the highly lipophilic azetidone and dragging it rapidly through the glove matrix. Protocol: Double-glove. Use standard 4-mil nitrile as an inner baseline, and select an outer glove specifically rated for your reaction solvent (e.g., Neoprene or Silver Shield)[2].

  • Ocular Protection (H319 Mitigation): Standard safety glasses with side shields protect against ballistic hazards but are insufficient against aerosolized dust or solvent splashes. Because this chemical causes serious eye irritation, chemical splash goggles with indirect ventilation are mandatory.

  • Respiratory & Engineering Controls (H335 Mitigation): According to the , relying on an N95 respirator mask is only a secondary defense[3]. The primary control must be aerodynamic. All open-container manipulation must occur within a certified chemical fume hood operating at a face velocity of 80–120 feet per minute (fpm).

III. Safe Handling & Transfer Workflow

The following graph maps the logical progression of risk elimination during the handling phase.

G A 1. Hood Prep & Airflow Check B 2. Don PPE (Nitrile, Goggles) A->B C 3. Anti-Static Solid Transfer B->C D 4. Solvent Vectoring/Reaction C->D E 5. Decontamination & Doffing D->E F 6. Hazardous Waste Disposal E->F

Figure 1: Safe operational workflow for handling 1-Diphenylmethyl-2-methyl-3-azetidone.

Step-by-Step Methodology: Static-Free Weighing Protocol

This protocol is designed as a self-validating system. By executing each step, you inherently verify the safety of the subsequent step, aligning with the principles outlined in[2].

Step 1: Airflow Validation Before opening the reagent bottle, check the fume hood’s digital monitor. If a monitor is unavailable, tape a small strip of tissue paper to the bottom of the sash. It should pull gently inward, validating directional air containment.

Step 2: Static Mitigation Dry organic powders carry inherent static charge, causing them to "jump" from metal spatulas, immediately aerosolizing the H335 respiratory irritant. Action: Pass an anti-static zero-stat gun over your weigh boat and spatula inside the hood to neutralize surface charges prior to contacting the chemical.

Step 3: Low-Profile Transfer Open the reagent bottle. Keep your hands, the bottle, and the weigh boat deep inside the hood (at least 6 inches behind the sash). Transfer the solid using slow, deliberate movements to avoid disrupting the protective air curtain.

Step 4: Sealed Containment Transfer the weighed solid into your reaction vessel. Action: Cap or seal the reaction vessel before removing it from the chemical fume hood. Never transport open containers of the powder across the lab.

Step 5: Decontamination Validation Spray a lint-free wipe with isopropanol (or a solvent appropriate for your synthesis line) and wipe down the balance pan, spatulas, and hood surface. Validation: Inspect the wipe. Repeat the process with a fresh wipe until there is zero visual trace of white residue.

IV. Waste Management & Disposal Plan

Improper disposal of functionalized tertiary amines can lead to cross-reactivity in waste carboys. Follow these logistical segregation rules:

  • Solid Waste: All empty reagent bottles, contaminated weigh boats, used lint-free wipes, and the outer layer of your gloves must be treated as toxic solid waste. Place them into a heavy-duty, puncture-resistant bag designated and labeled specifically for "Toxic/Irritant Organic Solids."

  • Liquid/Reaction Waste: Do not pour solutions containing 1-Diphenylmethyl-2-methyl-3-azetidone down the sink. Depending on the reaction solvent, segregate liquid waste into designated Halogenated (e.g., if using DCM or Chloroform) or Non-Halogenated (e.g., DMSO, Methanol) organic waste carboys. Ensure the carboy log clearly lists the presence of azetidone derivatives to alert environmental health and safety (EHS) disposal teams.

  • Spill Response: In the event of a solid spill outside the fume hood, do not sweep it dry, as this will aerosolize the powder. Don full PPE, lightly dampen a spill pad with a compatible solvent (to bind the dust), and gently wipe the material inward. Deposit all spill cleanup materials into a hazardous waste bin.

V. References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved March 9, 2026, from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). Washington (DC): National Academies Press (US). "Working with Chemicals". Retrieved March 9, 2026, from[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.